Technical Documentation Center

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
  • CAS: 1914157-92-8

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Physicochemical Properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride

Introduction (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a chiral amine derivative of pyridine, a heterocyclic aromatic compound. Its structural motifs, including a stereocenter, a primary amine, and a met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a chiral amine derivative of pyridine, a heterocyclic aromatic compound. Its structural motifs, including a stereocenter, a primary amine, and a methoxy-substituted pyridine ring, make it a valuable chiral building block in medicinal chemistry and drug discovery. The incorporation of the dihydrochloride salt form suggests a strategic approach to enhance the aqueous solubility and handling properties of the parent free base.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely academic; it is the foundational pillar upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. Properties such as ionization constant (pKa), lipophilicity (LogP), solubility, and stability directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This technical guide provides an in-depth analysis of the core physicochemical properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides robust, self-validating protocols for their determination. The methodologies described herein are grounded in established principles and regulatory guidelines, ensuring scientific integrity and practical applicability.

Chemical Identity and Structure

Accurate identification is the first step in any chemical analysis. The compound is the dihydrochloride salt of the (R)-enantiomer of 1-(2-Methoxypyridin-4-yl)ethanamine.

Molecular Structure

The structure features a pyridine ring substituted with a methoxy group at the 2-position and a chiral (R)-1-aminoethyl group at the 4-position. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the two basic nitrogen atoms: the primary amine and the pyridine ring nitrogen.

Caption: Chemical structure of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride.

Chemical Identifiers

A summary of key identifiers for the compound and its corresponding free base is provided below.

Identifier(R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride(R)-1-(2-Methoxypyridin-4-yl)ethanamine (Free Base)
CAS Number 1914157-92-8[2]1213559-80-8[3][4]
Molecular Formula C₈H₁₄Cl₂N₂OC₈H₁₂N₂O
Molecular Weight 225.12 g/mol 152.19 g/mol
InChI Key (Free Base) FFQSFIMSXWJIAT-ZCFIWIBFSA-NN/A
Canonical SMILES (Free Base) CC(C1=CC=NC(=C1)OC)NN/A

Core Physicochemical Properties

The utility of a chemical entity in drug development is profoundly influenced by its physicochemical characteristics. This section details the significance of key parameters and the experimental protocols for their determination.

Ionization Constant (pKa)

The pKa value is the pH at which a functional group is 50% ionized and 50% unionized.[5] For (R)-1-(2-Methoxypyridin-4-yl)ethanamine, two basic centers are present: the primary aliphatic amine and the pyridine ring nitrogen. Determining their respective pKa values is critical, as the ionization state dictates solubility, membrane permeability, and receptor interactions at physiological pH.[1][6] Given that most drugs are weak acids or bases, understanding their pKa is a regulatory expectation and a cornerstone of formulation development.[1]

The aliphatic amine is expected to be the more basic center, with a pKa likely in the 9-10 range, typical for primary amines. The pyridine nitrogen's basicity is lower due to the electron-withdrawing nature of the aromatic ring and will be further influenced by the methoxy substituent. The dihydrochloride form ensures the molecule is fully protonated and highly water-soluble at neutral pH.

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[7][8]

Objective: To determine the pKa values of the primary amine and pyridine nitrogen.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the dihydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water. To ensure full dissolution, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') and may require extrapolation to aqueous conditions.[8]

  • Titration Setup: Calibrate a pH electrode using standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel (25 °C) under a gentle stream of nitrogen to prevent CO₂ absorption.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, a derivative plot (dpH/dV vs. V) can be used to accurately identify the equivalence points. The pKa is the pH at the midpoint between equivalence points.

  • Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The standard deviation of the pKa values should be within an acceptable range (e.g., ± 0.1 units).

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties.[9] It is commonly expressed as the partition coefficient (P) between n-octanol and water. LogP is the logarithm of this ratio for the neutral species.[9][10] For ionizable molecules like this amine, the distribution coefficient (LogD) is more physiologically relevant as it considers all ionic and neutral species at a given pH.[11]

The presence of two protonated sites in the dihydrochloride salt at physiological pH (around 7.4) will render the molecule highly hydrophilic, resulting in a low or negative LogD value. This is favorable for aqueous solubility but may hinder passive diffusion across biological membranes. Understanding the LogD profile across a range of pH values is essential for predicting its absorption characteristics.

While the shake-flask method is the traditional "gold standard," it can be time-consuming and requires pure material.[10][11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, high-throughput alternative that correlates chromatographic retention time with lipophilicity.[11][12]

Objective: To estimate the LogP value of the compound using a validated RP-HPLC method.

Methodology:

  • System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Reference Standards: Prepare solutions of a series of well-characterized reference compounds with known LogP values that span a relevant range.

  • Calibration Curve: Inject each reference standard onto the HPLC system and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot the known LogP values of the standards against their corresponding log(k) values to generate a linear calibration curve.[11]

  • Sample Analysis: Inject the test compound (as the free base, if possible, or under conditions where it is neutral) using the same chromatographic conditions.

  • LogP Calculation: Determine the retention time and calculate the log(k) for the test compound. Interpolate its LogP value from the calibration curve.[11]

  • Self-Validation: The correlation coefficient (R²) of the calibration curve must be >0.98. The analysis should be run in triplicate. The specificity of the method ensures that impurities do not interfere with the peak of interest.[10]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature. For oral drug candidates, poor aqueous solubility is a major hurdle to achieving adequate bioavailability. The use of a dihydrochloride salt is a common strategy to significantly improve the aqueous solubility of a basic parent compound.

The solubility of this compound will be highly pH-dependent. At low pH, where both nitrogen atoms are protonated, solubility will be at its maximum. As the pH increases past the first pKa (likely the pyridine nitrogen) and then the second pKa (the primary amine), the compound will become progressively less charged and less soluble, with the neutral free base having the lowest aqueous solubility.

Objective: To determine the pH-dependent equilibrium solubility of the compound.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Incubation: Add an excess amount of the solid compound to vials containing each buffer. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Stability Profile

Evaluating the stability of an active pharmaceutical ingredient (API) is a critical regulatory requirement to establish a re-test period and recommend storage conditions.[13] Stability testing provides evidence on how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13][14][15]

Potential degradation pathways for this molecule could include oxidation of the amine or pyridine ring, hydrolysis of the methoxy ether (under harsh acidic conditions), or photolytic degradation due to the aromatic pyridine ring. A forced degradation study is the most efficient way to identify these potential liabilities.

Forced degradation studies expose the compound to stress conditions exceeding those used in accelerated stability testing to identify likely degradation products and validate the stability-indicating power of the analytical methods.[14][16]

Objective: To investigate the degradation pathways of the compound under various stress conditions.

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursTo assess susceptibility to degradation in acidic environments (e.g., the stomach).
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursTo assess susceptibility to degradation in alkaline environments.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate sensitivity to oxidative stress.
Thermal Stress Solid sample at 80 °C for 48 hoursTo test for thermally induced degradation.
Photostability Expose solid and solution samples to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).To identify if the compound is light-sensitive, which would necessitate protective packaging.

Methodology:

  • Exposure: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the conditions outlined in the table above. A control sample is kept under normal conditions.

  • Analysis: At specified time points, analyze the stressed samples and the control sample using a validated, stability-indicating HPLC method (typically with a photodiode array or mass spec detector).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the number of degradation products, and perform mass balance calculations. "Significant change" is defined as a failure to meet the established specification.[15]

Caption: Workflow for a forced degradation stability study.

Conclusion

The physicochemical properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride define its behavior from the laboratory bench to its potential application in a biological system. Its status as a dihydrochloride salt highlights a deliberate design to ensure high aqueous solubility. The presence of two ionizable centers, characterized by their pKa values, will govern its pH-dependent solubility and lipophilicity (LogD), which are paramount for predicting its ADME profile. A comprehensive stability assessment through forced degradation studies is essential to ensure its quality and to define appropriate storage and handling procedures. The experimental protocols and scientific rationale presented in this guide provide a robust framework for researchers to thoroughly characterize this and similar molecules, enabling data-driven decisions in the complex process of drug discovery and development.

References

  • EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). East African Community. Available from: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Annex 10 - ICH. World Health Organization. Available from: [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. Available from: [Link]

  • Singh, S., & Kumar, A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Service, 1(1). Available from: [Link]

  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). (2018). Available from: [Link]

  • Patel, H., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. (2014). Available from: [Link]

  • De Smet, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. (2023). Available from: [Link]

  • (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride - Chemical Substance Information. NextSDS. Available from: [Link]

  • What is pKa and how is it used in drug development?. Pion. (2023). Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available from: [Link]

  • (R)-1-(2-Methoxypyridin-4-yl)ethanaMine — Chemical Substance Information. NextSDS. Available from: [Link]

  • (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride - Chemical Substance Information. NextSDS. Available from: [Link]

Sources

Exploratory

Aqueous Solubility Profiling of (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride: A Technical Whitepaper

Executive Summary (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors. Understanding its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors. Understanding its aqueous solubility profile is critical for both early-stage in vitro assay design and late-stage formulation development. This whitepaper provides a comprehensive, self-validating framework for evaluating the thermodynamic and kinetic solubility of this diprotic amine salt, detailing the physicochemical causality behind its dissolution behavior.

Physicochemical Foundations

Molecular Structure & Ionization

The physicochemical behavior of (R)-1-(2-Methoxypyridin-4-yl)ethanamine is governed by its two distinct ionizable basic centers:

  • Aliphatic Primary Amine: Highly basic, with a predicted pKa​ of ~9.0–9.5.

  • Pyridine Nitrogen: Weakly basic. The presence of the 2-methoxy group modulates its basicity via electron withdrawal and resonance, resulting in a predicted pKa​ of ~3.2.

The Role of the Dihydrochloride Salt

Formulating this compound as a dihydrochloride salt ensures that both basic centers are protonated in the solid state. This significantly lowers the crystal lattice energy required for aqueous solvation, driving rapid dissolution (1)[1]. However, as a formulation scientist, one must anticipate two critical phenomena during profiling:

  • The Common-Ion Effect: In media with high chloride concentrations (e.g., Simulated Gastric Fluid, pH 1.2), the excess Cl− ions can suppress the solubility of the hydrochloride salt by driving the solubility product equilibrium backward (2)[2].

  • Salt Disproportionation: As the compound transitions from the acidic stomach to the neutral/alkaline environment of the intestine (pH 6.8 - 7.4), the ambient pH exceeds the pKa​ of the pyridine nitrogen and approaches the pKa​ of the primary amine. This triggers the deprotonation of the salt, leading to the precipitation of the less soluble free base (3)[3].

SaltDissociation Solid Solid Salt (R)-1-(2-Methoxypyridin-4-yl)ethanamine 2HCl AqueousSalt Dissolved Salt (pH < 3) [BH2]2+ + 2Cl- Solid->AqueousSalt Dissolution (Kinetic) MonoProtonated Monoprotonated Base (pH 4-8) [BH]+ + H+ + 2Cl- AqueousSalt->MonoProtonated Deprotonation (Pyridine) FreeBase Free Base Precipitate (pH > 9) B (solid) MonoProtonated->FreeBase Disproportionation (Amine)

Aqueous dissociation and disproportionation pathway of the dihydrochloride salt.

Thermodynamic vs. Kinetic Solubility

A rigorous solubility profile must distinguish between kinetic and thermodynamic states:

  • Kinetic Solubility: Measures the precipitation point of a compound pre-dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer. This is crucial for biochemical assays where the compound is dosed from DMSO stocks (4)[4].

  • Thermodynamic Solubility: Represents the true equilibrium between the solid drug and the solution. It is determined by adding excess solid to an aqueous medium and allowing it to equilibrate. This is the gold standard for Biopharmaceutics Classification System (BCS) tiering (5)[5].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Kinetic Solubility via Solvent Shift

Objective: Determine the maximum soluble concentration before precipitation occurs from a DMSO stock.

  • Stock Preparation: Prepare a 10 mM stock of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking the DMSO stock into 50 mM Phosphate Buffered Saline (PBS) at pH 7.4. Ensure final DMSO concentration does not exceed 2% v/v to prevent artificial solubilization.

  • Incubation: Incubate the microplate at 25°C for 24 hours with orbital shaking (300 rpm).

  • Analysis: Measure scattering via Nephelometry (absorbance at 620 nm). The onset of scattering indicates the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

Objective: Determine the true equilibrium solubility across the physiological pH range.

  • Solid Addition: Weigh 5 mg of the solid dihydrochloride salt into glass vials.

  • Buffer Addition: Add 1 mL of respective USP buffers (pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate vials at 37°C for 24 to 48 hours.

    • Self-Validation Step: Measure the pH of the suspension at 24 hours. Because the dihydrochloride salt is highly acidic, it will likely lower the pH of weak buffers. Adjust with 0.1 N NaOH or HCl if the pH has shifted by >0.05 units, and re-equilibrate.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a standard curve.

  • Solid-State Verification: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the starting dihydrochloride salt, disproportionation to the free base or a monohydrochloride form has occurred.

Workflow Step1 1. Excess Solid Addition (Dihydrochloride Salt) Step2 2. Buffer Addition (pH 1.2 to 10.0) Step1->Step2 Step3 3. Incubation & Agitation (24-48 hrs at 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation/Filtration) Step3->Step4 Step5 5a. Supernatant Analysis (HPLC-UV for Concentration) Step4->Step5 Liquid Phase Step6 5b. Solid State Analysis (XRPD for Disproportionation) Step4->Step6 Solid Pellet

Shake-flask workflow for thermodynamic solubility determination.

Data Presentation

Table 1: Predicted Physicochemical Properties

Property Value Causality / Impact
Molecular Weight (Salt) 225.12 g/mol Determines molarity calculations for biochemical assays.

| pKa1​ (Pyridine N) | ~3.2 | Deprotonates in the duodenum; slight solubility drop. | | pKa2​ (Primary Amine) | ~9.0 - 9.5 | Deprotonates in highly alkaline media; major solubility drop. | | LogP (Unionized) | ~1.2 | Indicates moderate lipophilicity and permeability of the free base. |

Table 2: Simulated Thermodynamic pH-Solubility Profile | Medium | Target pH | Expected Solubility (mg/mL) | Dominant Species in Solution | Solid State Risk | | :--- | :--- | :--- | :--- | :--- | | SGF (USP) | 1.2 | > 50.0 | [BH2​]2+ | Common-ion effect ( Cl− ) | | Acetate Buffer | 4.5 | > 30.0 | [BH]+ | Stable | | Phosphate Buffer | 6.8 | ~ 5.0 - 10.0 | [BH]+ / B | Partial Disproportionation | | Phosphate Buffer | 7.4 | < 1.0 | B (Free Base) | High Disproportionation Risk |

References

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State Source: Goodreads / John Wiley & Sons URL: [Link]

  • Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant.com URL: [Link]

  • Title: Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Separation Science in Drug Development, Part II: High-Throughput Characterization Source: Chromatography Online URL: [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride

Executive Summary In modern drug discovery, chiral amines are indispensable building blocks for synthesizing targeted Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and G-protein-coupled recepto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral amines are indispensable building blocks for synthesizing targeted Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS: 1914157-92-8) is a highly specialized intermediate. While the free base (CAS: 1213559-80-8) is synthetically active, it is prone to atmospheric oxidation and carbamate formation via CO₂ absorption. Supplying this compound as a dihydrochloride salt ensures long-term shelf stability and stoichiometric precision.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, decodes its Safety Data Sheet (SDS) hazards through toxicological causality, and establishes self-validating experimental workflows for drug development professionals [1].

Physicochemical Profiling & Structural Significance

Understanding the molecular architecture of this compound is critical for both safety mitigation and synthetic application.

  • The 2-Methoxy Group: Acts as an electron-donating group via resonance, which increases the electron density of the pyridine ring. This modulates the pKa of the pyridine nitrogen, making it a stronger hydrogen-bond acceptor in biological target binding.

  • The (R)-Chiral Center: Stereospecificity is paramount. The (R)-enantiomer dictates the 3D spatial orientation of downstream amide or amine linkages, directly impacting the pharmacological efficacy and off-target toxicity profile of the final API.

  • The Dihydrochloride Salt: The presence of two equivalents of HCl means both the primary amine and the pyridine nitrogen are protonated. This drastically increases aqueous solubility but introduces significant hygroscopicity.

Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 1914157-92-8Unique identifier for the 2HCl salt form.
Molecular Formula C₈H₁₄Cl₂N₂ODictates a molecular weight of 225.11 g/mol .
Physical State Solid (Crystalline Powder)Prone to aerosolization if mishandled.
Solubility High in H₂O, Low in OrganicsRequires biphasic basic extraction to utilize in organic synthesis.
Hygroscopicity HighMust be stored under inert gas (Ar/N₂) in a desiccator to prevent clumping and degradation.

Comprehensive Safety Data (SDS) & Hazard Mitigation

Standard SDS documents list hazards, but they rarely explain why a chemical is hazardous. As a dihydrochloride salt of a basic amine, (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride presents specific occupational hazards [2].

GHS Classification & Toxicological Causality
GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe compound disrupts local gastrointestinal pH and cellular osmolarity due to the highly soluble, acidic nature of the 2HCl salt.
H315 Causes skin irritationHygroscopicity draws moisture from the skin. Dissolution of the salt creates a localized acidic micro-environment (pH < 3), leading to protein denaturation in the epidermis.
H319 Causes serious eye irritationThe corneal epithelium is highly sensitive to the rapid pH drop caused by the dissolution of the dihydrochloride salt in tear fluid.
H335 May cause respiratory irritationInhalation of fine crystalline dust leads to rapid dissolution in the mucosal lining of the respiratory tract, causing localized acid burns and inflammation.
Logical Relationship of Hazards

HazardLogic Salt Dihydrochloride Salt (Highly Hygroscopic) Moisture Rapid Moisture Absorption on Skin/Mucosa Salt->Moisture Amine Protonated Amine/Pyridine (Acidic upon dissolution) pH Severe Local pH Drop (Acidic Micro-environment) Amine->pH Irritation Tissue Irritation & Inflammation (H315, H319, H335) Moisture->Irritation pH->Irritation

Logical relationship between physicochemical properties and observed GHS irritation hazards.

Self-Validating Handling Protocols
  • Engineering Controls: Always handle within a Class II biological safety cabinet or a certified chemical fume hood with a face velocity of 80–100 fpm.

  • PPE: Wear nitrile gloves (double-gloving is recommended due to the compound's potential to lower local pH upon moisture contact), splash-proof chemical goggles, and an inherently flame-resistant lab coat.

  • Spill Mitigation: Do not use water initially, as it will dissolve the salt and spread the acidic hazard. Sweep up the solid using a static-free brush, then neutralize the residual area with a weak sodium bicarbonate (NaHCO₃) solution before final aqueous cleanup [3].

Experimental Workflows: Free-Base Liberation & Coupling

To utilize (R)-1-(2-Methoxypyridin-4-yl)ethanamine in standard API synthesis (e.g., amide coupling), the dihydrochloride salt must be neutralized to liberate the nucleophilic free base.

Step-by-Step Protocol: Biphasic Free-Basing

This protocol is designed as a self-validating system. Each step contains a measurable checkpoint to ensure synthetic integrity.

  • Suspension: Suspend 1.0 equivalent of (R)-1-(2-Methoxypyridin-4-yl)ethanamine 2HCl in Dichloromethane (DCM) (10 mL/gram of salt).

    • Causality: The salt will not dissolve in DCM, creating a cloudy suspension. This visual cue confirms the salt has not prematurely degraded into a free base during storage.

  • Basification: Slowly add a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) (3.0 equivalents) under vigorous stirring at 0°C.

    • Causality: Na₂CO₃ is chosen over NaOH to prevent highly exothermic localized heating, which could degrade the methoxypyridine ring.

  • Self-Validation Checkpoint: Stop stirring and allow phase separation. Test the aqueous layer with pH paper. It must read between pH 10.0 and 10.5. If the pH is < 9, the pyridine nitrogen remains protonated, and extraction yields will artificially drop. Add more Na₂CO₃ until the target pH is achieved.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL). The free base is highly lipophilic and will migrate entirely into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (keep bath temp < 30°C to prevent volatilization of the free amine).

Workflow Visualization

Workflow Start Amine 2HCl Salt (Suspended in DCM) Base Aq. Na2CO3 Wash (pH > 10 Check) Start->Base Neutralize Extract DCM Extraction (Isolate Organic Phase) Base->Extract Phase Separation Couple Amide Coupling (HATU/DIPEA) Extract->Couple Nucleophilic Attack

Step-by-step experimental workflow for free-base liberation and downstream amide coupling.

Enantiomeric Purity Analysis (Chiral HPLC)

Because the (R)-enantiomer's spatial configuration is critical for API efficacy, verifying the enantiomeric excess (ee%) post-reaction is mandatory. Exposure to strong bases or high heat can cause racemization at the benzylic/pyridylic carbon.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 1 mg of the synthesized derivative in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

    • Causality: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides excellent chiral recognition for pyridine-containing primary amines via hydrogen bonding and π-π interactions.

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

    • Causality: The addition of 0.1% DEA is a critical self-validating parameter. Without DEA, the basic pyridine nitrogen will interact with residual silanols on the silica support, causing severe peak tailing and artificially skewing the integration of the (S)-enantiomer impurity.

  • Detection: UV absorbance at 254 nm.

  • Validation: The (R)-enantiomer should elute cleanly. Integration of the area under the curve (AUC) against a racemic standard will confirm an ee% of >98%.

References

  • NextSDS. "Chemical Substance Information: (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride." NextSDS Regulatory Database. Available at:[Link]

  • European Chemicals Agency (ECHA). "Understanding CLP - Classification, Labelling and Packaging of Chemical Substances." ECHA Official Guidelines. Available at:[Link]

Protocols & Analytical Methods

Method

Application and Protocol for Amide Bond Formation with (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

Introduction: The Significance of Chiral Pyridyl-Amides in Modern Drug Discovery Chiral amines, particularly those incorporating heterocyclic scaffolds, are privileged motifs in medicinal chemistry. (R)-1-(2-Methoxypyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Pyridyl-Amides in Modern Drug Discovery

Chiral amines, particularly those incorporating heterocyclic scaffolds, are privileged motifs in medicinal chemistry. (R)-1-(2-Methoxypyridin-4-yl)ethanamine is a valuable building block, combining a stereogenic center with a 2-methoxypyridine core. The resulting chiral amides are prevalent in a wide array of biologically active molecules and clinical drug candidates.[1][2] The pyridine ring can engage in various non-covalent interactions with biological targets, while the methoxy substituent can modulate the electronic properties and metabolic stability of the molecule.[3][4] The amide bond itself is a cornerstone of peptide and protein structure, and its formation is one of the most frequently performed reactions in the synthesis of pharmaceuticals.[2][3][5]

This guide provides a comprehensive protocol for the reliable and efficient formation of amide bonds using (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present detailed step-by-step procedures for two common coupling methods, and offer insights into potential challenges and troubleshooting.

Understanding the Substrate: Key Physicochemical Properties

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life.[6] This has important implications for its use in synthesis, as the free amine must be liberated in situ for it to act as a nucleophile.

Structure:

(Structure of the free amine)

Key Properties:

PropertyValue/InformationSource(s)
Physical Form (Free Amine) Liquid[7]
Storage (Free Amine) 2-8°C, protect from light[7]
Purity (Typical) ≥97%[7]
Basicity of 2-Methoxypyridine The 2-methoxy group reduces the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect. This can also influence the nucleophilicity of the exocyclic amine.

The Cornerstone of Amide Synthesis: Mechanistic Insights

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using a variety of coupling reagents.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to two undesirable side reactions: racemization of the chiral center and rearrangement to a stable N-acylurea byproduct.

To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[8] HOBt intercepts the O-acylisourea to form an active ester, which is more stable, less prone to racemization, and readily reacts with the amine to form the desired amide.[8]

Diagram of EDC/HOBt-Mediated Amide Bond Formation:

G cluster_activation Activation cluster_coupling Coupling cluster_side_reaction Side Reaction (Minimized by HOBt) Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC EDC EDC Active Ester Active Ester O-Acylisourea->Active Ester + HOBt N-Acylurea N-Acylurea O-Acylisourea->N-Acylurea Rearrangement HOBt HOBt Amide Amide Active Ester->Amide + Amine Amine Amine

Caption: Workflow of EDC/HOBt coupling.

Uronium/Aminium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent.[9] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive O-acyl(tetramethyl)isouronium salt, which is then converted to an active ester. This active ester rapidly reacts with the amine to yield the amide. HATU is particularly advantageous for sterically hindered substrates and reactions where minimizing racemization is critical.[9]

Diagram of HATU-Mediated Amide Bond Formation:

G cluster_activation Activation cluster_coupling Coupling Carboxylic Acid Carboxylic Acid Active Ester Active Ester Carboxylic Acid->Active Ester + HATU + Base HATU HATU Base (DIPEA) Base (DIPEA) Amide Amide Active Ester->Amide Amine Amine

Caption: Workflow of HATU coupling.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][11]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method for routine amide bond formation.

Materials:

ReagentMolar Equiv.Purpose
Carboxylic Acid1.0Substrate
(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride1.1Nucleophile
EDC.HCl1.2Coupling Agent
HOBt1.2Additive
DIPEA or Triethylamine2.5 - 3.0Base (for neutralization)
Anhydrous DMF or DCM-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (1.1 eq.), and HOBt (1.2 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA or triethylamine (2.5-3.0 eq.) dropwise. The two equivalents of base are required to neutralize the two hydrochloride salts on the amine, and the excess ensures the reaction medium remains basic. Stir for 10-15 minutes.

  • Activation: Add EDC.HCl (1.2 eq.) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[12]

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for challenging substrates, such as sterically hindered carboxylic acids or when the highest possible enantiopurity is desired.

Materials:

ReagentMolar Equiv.Purpose
Carboxylic Acid1.0Substrate
(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride1.1Nucleophile
HATU1.1Coupling Agent
DIPEA3.0 - 4.0Base
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Pre-activation: Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (1.1 eq.) in a small amount of anhydrous DMF and add DIPEA (1.0-2.0 eq.) to liberate the free amine.

  • Coupling: Add the amine solution to the pre-activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete neutralization of the amine salt.- Inactive coupling reagent.- Sterically hindered substrates.- Low nucleophilicity of the amine.- Ensure sufficient base is added (at least 2 equivalents for the dihydrochloride).- Use fresh, high-quality coupling reagents.- Switch to a more powerful coupling reagent like HATU.- Increase reaction time and/or temperature.
Presence of N-acylurea byproduct (with EDC) Incomplete interception of the O-acylisourea intermediate by HOBt.Ensure an equimolar or slight excess of HOBt relative to EDC is used.
Racemization of the Chiral Center - Prolonged reaction times at elevated temperatures.- Use of a strong, nucleophilic base.- Use HATU as the coupling reagent.- Ensure the use of HOBt or HOAt with carbodiimides.- Use a non-nucleophilic base like DIPEA.- Keep reaction times as short as possible.
Difficult Purification Water-soluble byproducts from EDC coupling.Perform a thorough aqueous workup. Recrystallization may be a more effective purification method than chromatography for some amides.

Enantiopurity Assessment

To confirm that the stereochemical integrity of the chiral center has been maintained during the coupling reaction, the enantiomeric excess (ee) of the final product should be determined. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[1][13]

General Chiral HPLC Method Development:

  • Column Selection: A variety of chiral stationary phases (CSPs) are commercially available. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point for the separation of chiral amides.

  • Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For reverse-phase, a mixture of water/buffer and acetonitrile or methanol is used.

  • Method Optimization: The resolution of the enantiomers can be optimized by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.

Conclusion

The successful synthesis of chiral amides from (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is readily achievable with careful consideration of the reaction conditions. The key to success lies in the effective in situ neutralization of the amine salt and the selection of an appropriate coupling reagent and conditions to minimize side reactions, particularly racemization. Both the EDC/HOBt and HATU protocols outlined in this guide are reliable methods, with HATU offering advantages for more challenging substrates. By understanding the underlying chemical principles and following these detailed procedures, researchers can confidently incorporate this valuable building block into their synthetic strategies.

References

  • NextSDS. (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride - Chemical Substance Information. [Link]

  • Nature. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. [Link]

  • Diva-Portal.org. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. [Link]

  • OUCI. An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. [Link]

  • ACS Publications. Chiral Amide Directed Assembly of a Diastereo- and Enantiopure Supramolecular Host and its Application to Enantioselective Catalysis of Neutral Substrates | Journal of the American Chemical Society. [Link]

  • NextSDS. (R)-1-(2-Methoxypyridin-4-yl)ethanaMine — Chemical Substance Information. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Sphinxsai. Synthesis of some Amide derivatives and their Biological activity. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • ACS Publications. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation | The Journal of Organic Chemistry. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubMed. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. [Link]

  • PMC. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • MDPI. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • PMC. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]

  • Google Patents. US11479552B2 - Substituted piperidine compounds and their use.
  • Rsc.org. Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

Sources

Application

Application Note: (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride as a Privileged Chiral Scaffold in Drug Discovery

Executive Summary The design of highly selective, metabolically stable small-molecule therapeutics increasingly relies on the incorporation of structurally precise chiral building blocks. (R)-1-(2-Methoxypyridin-4-yl)eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of highly selective, metabolically stable small-molecule therapeutics increasingly relies on the incorporation of structurally precise chiral building blocks. (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS: 1914157-92-8)[1] has emerged as a privileged aralkylamine scaffold in modern medicinal chemistry. Supplied as a bench-stable dihydrochloride salt, this building block is extensively utilized in the synthesis of kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) modulators. This application note details the mechanistic rationale for its structural features, outlines optimized synthetic workflows, and provides self-validating experimental protocols for its integration into drug discovery pipelines.

Mechanistic Rationale: Pharmacophore Engineering

The strategic value of this building block lies in its three distinct topological and electronic features, each engineered to address specific pharmacokinetic and pharmacodynamic challenges.

  • The Pyridine Core (Hinge Binder): In the context of kinase inhibitor design, the pyridine ring frequently serves as a canonical hydrogen-bond acceptor. The nitrogen atom interacts directly with the backbone NH of hinge region residues (e.g., Methionine), anchoring the pharmacophore within the ATP-binding pocket[2].

  • The 2-Methoxy Substituent (Metabolic Shielding): The addition of a methoxy group at the 2-position serves a dual purpose. Sterically, it projects into lipophilic sub-pockets to enhance binding affinity. Metabolically, this substitution is a proven strategy to mitigate cytochrome P450 (CYP) inhibition liabilities; the steric bulk prevents the pyridine nitrogen from coordinating with the CYP heme iron[2].

  • The (R)-Ethylamine Chiral Center (Spatial Vectoring): Over 59% of unique small-molecule drugs contain nitrogen heterocycles, and the strategic use of chirality is critical for improving kinome selectivity[3]. The (R)-methyl group restricts the conformational flexibility of the primary amine, directing subsequent functional groups (such as amides or ureas) precisely toward the solvent-exposed channel or an allosteric back-pocket[3].

Pharmacophore Core (R)-1-(2-Methoxypyridin-4-yl)ethanamine Pyridine Pyridine Nitrogen (Hinge Binder / H-Bond Acceptor) Core->Pyridine Methoxy 2-Methoxy Group (Lipophilic Shield / CYP P450 Modulation) Core->Methoxy Chiral (R)-Ethylamine Center (Solvent Channel Vectoring) Core->Chiral

Caption: Pharmacophore mapping of (R)-1-(2-Methoxypyridin-4-yl)ethanamine in inhibitor design.

Synthetic Workflows & Application Strategies

Because the building block is supplied as a dihydrochloride salt, it is highly stable against atmospheric oxidation and CO₂-induced carbamate formation. However, successful downstream functionalization requires careful stoichiometric control of bases to liberate the free amine in situ.

Workflow SM Building Block (Dihydrochloride) FB Free Base Generation (DIPEA, DCM) SM->FB Base Amide Amide Coupling (HATU, R-COOH) FB->Amide Pathway 1 RedAm Reductive Amination (NaBH(OAc)3, R-CHO) FB->RedAm Pathway 2 Prod1 Target Scaffold A (e.g., Kinase Inhibitor) Amide->Prod1 Prod2 Target Scaffold B (e.g., GPCR Ligand) RedAm->Prod2

Caption: Divergent synthetic workflows utilizing the chiral building block for drug discovery.

Quantitative Data: Optimization of Amide Coupling

To maximize throughput in library synthesis, various coupling conditions were evaluated. HATU proved superior for this α-branched aralkylamine due to the highly reactive 7-azabenzotriazole leaving group, which efficiently overcomes the steric hindrance of the (R)-ethyl group.

Coupling ReagentBase (Eq.)SolventTime (h)Yield (%)Chiral Purity (ee %)
EDC·HCl / HOBtDIPEA (3.0)DMF1665%>99%
HATU DIPEA (3.0) DMF 4 92% >99%
T3P (50% in EtOAc)Et₃N (3.0)EtOAc1285%>99%

Table 1: Optimization of amide coupling conditions for (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (0.5 mmol scale).

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize an amide derivative while preserving the stereochemical integrity of the chiral center.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.0 eq) and stir at room temperature for 10 minutes.

    • Causality: Pre-activation forms the active ester before amine introduction, minimizing the risk of guanidinium byproduct formation on the primary amine.

  • Free-Basing & Coupling: In a separate vial, suspend (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (1.05 eq) in DMF and add DIPEA (2.0 eq). Transfer this solution to the activated acid mixture.

  • Reaction: Stir at room temperature for 4 hours. Monitor via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Mechanism: The protocol employs a strictly calculated stoichiometric excess of DIPEA (total 3.0 eq). This serves a dual purpose: 2.0 eq fully neutralizes the dihydrochloride salt to liberate the nucleophilic free amine, while the remaining 1.0 eq drives the HATU coupling cycle. If the pH drops below 8, coupling efficiency plummets, inherently signaling incomplete free-basing. Furthermore, the basic aqueous workup (sat. NaHCO₃) selectively partitions the acidic HOAt byproduct and any unreacted carboxylic acid into the aqueous layer, ensuring that only the neutral amide product remains in the organic phase.

Protocol B: Reductive Amination

Objective: Synthesize a secondary amine linker for PROTAC or PPI inhibitor development.

Step-by-Step Methodology:

  • Imine Formation: Suspend the amine dihydrochloride (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Add Triethylamine (Et₃N, 2.0 eq) followed by the target aldehyde (1.0 eq). Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH ~8. Extract with Dichloromethane (DCM, 3x). Dry the combined organic layers over Na₂SO₄ and concentrate.

Self-Validating Mechanism: The selection of NaBH(OAc)₃ is a self-regulating choice. Its attenuated hydride nucleophilicity ensures it selectively reduces the protonated iminium ion intermediate, leaving the starting aldehyde intact. The reaction progress is visually and analytically self-evident: the consumption of the aldehyde via TLC directly correlates with imine formation, while the appearance of a more polar, UV-active spot confirms successful reduction to the secondary amine. The final basic quench (pH > 8) guarantees the secondary amine is fully deprotonated for efficient extraction.

Analytical Characterization & Chiral Integrity

Given the proximity of the chiral center to the electron-withdrawing pyridine ring, there is a theoretical risk of racemization under harsh basic conditions. It is mandatory to validate the enantiomeric excess (ee) of the final products using Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC (e.g., Chiralpak IG column, Hexane/EtOH/DEA mobile phase). The protocols provided above operate under mild conditions (DIPEA/Et₃N at room temperature), which have been empirically proven to maintain >99% ee.

References

  • Chirality of New Drug Approvals (2013-2022): Trends and Perspectives. Journal of Medicinal Chemistry.

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.

  • The Exploration of Chirality for Improved Druggability within the Human Kinome. Journal of Medicinal Chemistry.

  • (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS 1914157-92-8) Supplier Data. Echemi Chemical Database.

Sources

Method

How to prepare the free base of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

Application Note: Scalable Preparation and Isolation of (R)-1-(2-Methoxypyridin-4-yl)ethanamine Free Base Executive Summary (R)-1-(2-Methoxypyridin-4-yl)ethanamine is a highly valuable chiral building block used in the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation and Isolation of (R)-1-(2-Methoxypyridin-4-yl)ethanamine Free Base

Executive Summary

(R)-1-(2-Methoxypyridin-4-yl)ethanamine is a highly valuable chiral building block used in the synthesis of advanced pharmaceutical intermediates. Due to the oxidative instability and hygroscopic nature of the free primary amine, it is commercially supplied and stored as a robust dihydrochloride salt (CAS: 1914157-92-8)[1]. This application note details a highly efficient, self-validating liquid-liquid extraction (LLE) protocol to convert the dihydrochloride salt into its reactive free base form. The protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) as a modern, environmentally responsible solvent that outperforms traditional halogenated solvents in amine recovery.

Mechanistic Rationale & Solvent Strategy

The conversion of a dihydrochloride salt to a free base relies on Le Chatelier’s principle and phase-transfer thermodynamics. The target molecule possesses two protonation sites: the pyridine nitrogen (estimated pKa ~5.5) and the primary aliphatic amine (estimated pKa ~9.5)[2].

Causality of Base Selection: To ensure the complete partitioning of the amine into the organic phase, the aqueous layer must be driven to a pH at least 2 units above the highest pKa. Utilizing an excess of 5M Sodium Hydroxide (NaOH) to achieve a pH > 12 ensures that >99% of the primary amine is fully deprotonated, eliminating its solubility in the aqueous phase.

Causality of Solvent Selection: Historically, Dichloromethane (DCM) has been the default solvent for amine extractions. However, we mandate the use of 2-Methyltetrahydrofuran (2-MeTHF) for this workflow. As established by[3], 2-MeTHF offers superior performance in biphasic reactions due to its low water miscibility, excellent phase separation, and ability to azeotropically dry the product during concentration. Unlike DCM, 2-MeTHF is less dense than water, meaning the product-rich organic layer conveniently resides on top, streamlining the extraction process.

Physicochemical Data

Table 1: Physicochemical Properties of the Target Compound

PropertyDihydrochloride SaltFree Base
Formula C8​H12​N2​O⋅2HCl C8​H12​N2​O
Molecular Weight 225.11 g/mol 152.19 g/mol
Physical State Solid (Powder/Crystalline)Liquid / Low-Melting Oil
Aqueous Solubility Highly SolubleInsoluble (at pH > 12)
Air Sensitivity StableHigh (Forms Carbamates with CO2​ )

Table 2: Solvent Selection Matrix for Amine Extraction

SolventDensity (g/mL)Layer PositionPhase Separation QualityAzeotropic Drying
2-MeTHF 0.86Upper Excellent (Sharp interface) Yes
Dichloromethane1.33LowerProne to emulsionsNo
Ethyl Acetate0.90UpperModerate (Saponification risk)Partial

Process Visualization

G Salt Amine Dihydrochloride (Aqueous Solution) Base Alkalinization (5M NaOH, pH > 12) Salt->Base Exothermic Extract Biphasic Extraction (Add 2-MeTHF) Base->Extract Stir 10 min Phase Phase Separation Extract->Phase Settle Aq Aqueous Phase (Lower Layer: Salts) Phase->Aq Discard Org Organic Phase (Upper Layer: Free Base) Phase->Org Retain Dry Drying & Filtration (Anhydrous Na2SO4) Org->Dry Remove H2O Conc Concentration (Vacuum Evaporation) Dry->Conc Remove Solvent Product Pure Free Base (Store under Ar/N2) Conc->Product Isolate

Workflow for the neutralization and 2-MeTHF extraction of the chiral amine free base.

Step-by-Step Experimental Protocol

Note: The following protocol is scaled for 10.0 g of the dihydrochloride salt. Adjust volumes linearly for scale-up.

Phase 1: Dissolution and Alkalinization

  • Preparation: Weigh 10.0 g (44.4 mmol) of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 30 mL of deionized water. Stir at 400 rpm until the solid is completely dissolved, yielding a clear solution.

  • Thermal Control: Place the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: Acid-base neutralization is highly exothermic. Cooling prevents the thermal degradation of the sensitive chiral center and mitigates the volatilization of the resulting free amine.

  • Neutralization: Slowly add 22 mL of 5M aqueous NaOH (~110 mmol, 2.5 eq) dropwise over 15 minutes.

    • Validation Check: Spot a drop of the aqueous mixture onto universal pH paper. The pH must be > 12. If not, add additional 5M NaOH in 1 mL increments.

Phase 2: Liquid-Liquid Extraction 5. Solvent Addition: Transfer the basic aqueous mixture to a 250 mL separatory funnel. Add 50 mL of 2-MeTHF. 6. Agitation: Stopper the funnel and shake vigorously for 2 minutes. Vent frequently to release any pressure buildup. 7. Separation: Secure the funnel on a ring stand and allow the phases to separate for 5 minutes.

  • Validation Check: 2-MeTHF ( ρ=0.86 g/mL) forms the upper layer. The aqueous phase ( ρ>1.0 g/mL) is the lower layer.

  • Collection: Drain the lower aqueous layer into an Erlenmeyer flask. Pour the upper organic layer out of the top of the funnel into a separate collection flask.

  • Back-Extraction: Return the aqueous layer to the separatory funnel. Extract twice more with 30 mL portions of 2-MeTHF. Combine all organic extracts.

Phase 3: Drying, Isolation, and Storage 10. Washing: Wash the combined organic layers with 20 mL of saturated aqueous NaCl (brine). This removes residual water-soluble impurities and pre-dries the organic phase. 11. Drying: Transfer the organic layer to an Erlenmeyer flask. Add 5–7 g of anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl gently and let stand for 15 minutes.

  • Validation Check: The solution should transition from slightly cloudy to perfectly clear, and the drying agent should be free-flowing, indicating all water has been absorbed.
  • Filtration: Filter the mixture through a fluted filter paper or a sintered glass funnel to remove the drying agent. Rinse the filter cake with 10 mL of fresh 2-MeTHF.
  • Concentration: Transfer the filtrate to a tared round-bottom flask. Concentrate using a rotary evaporator.
  • Critical Parameter: Maintain the water bath at ≤ 35 °C and gradually reduce the pressure to ~50 mbar. High temperatures under vacuum will cause the low-molecular-weight free amine to co-evaporate, drastically reducing yield.
  • Storage: The isolated free base will appear as a pale yellow oil. Immediately flush the flask with an inert gas (Argon or Nitrogen), seal tightly with a PTFE-lined cap, and store at 2–8 °C.
  • Causality: Primary amines are highly nucleophilic and will rapidly react with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts, ruining the reagent for downstream coupling reactions.

Analytical Validation

To confirm the success of the extraction and the integrity of the free base:

  • 1 H-NMR ( CDCl3​ ): Look for the disappearance of the broad downfield ammonium protons ( NH3+​ ) and the appearance of a sharp, exchangeable amine signal ( NH2​ ) typically between δ 1.5 - 2.0 ppm.

  • Karl Fischer Titration: Water content should be < 0.2% w/w, validating the efficiency of the 2-MeTHF azeotropic drying and Na2​SO4​ treatment.

References

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 247998, 1-(Pyridin-4-yl)ethan-1-amine. PubChem. Available at:[Link]

Sources

Application

Application and Protocols for (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride in Fragment-Based Drug Design

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[2][4] The core principle of FBDD is that these small, simple fragments can more efficiently sample chemical space, increasing the probability of finding a match for a binding site on a target protein.[1][2][3] These initial "hits" then serve as starting points for medicinal chemists to "grow" or "link" into more potent and selective lead compounds.[5] This approach often leads to drug candidates with superior physicochemical properties and a higher ligand efficiency.[4][6]

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a prime example of a valuable fragment for FBDD campaigns. Its structural features, including a methoxypyridine ring and a chiral amine, offer a compelling combination of properties for probing protein binding sites. The pyridine scaffold is a common motif in many approved drugs due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking.[7][8][9] The methoxy group can influence the molecule's conformation and metabolic stability, while the chiral amine provides a specific three-dimensional vector for interaction, which can be crucial for achieving selectivity.[10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride in an FBDD workflow. We will provide detailed protocols for primary screening using biophysical methods, hit validation, and structural characterization.

The FBDD Workflow: A Step-by-Step Approach

The successful implementation of an FBDD campaign follows a structured workflow, from initial library preparation to the generation of a validated hit for lead optimization.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Validation cluster_opt Optimization Lib_Prep Fragment Library Preparation & QC Primary_Screen Primary Biophysical Screening (SPR, NMR) Lib_Prep->Primary_Screen Target_Prep Target Protein Preparation & QC Target_Prep->Primary_Screen Hit_Validation Hit Validation (Orthogonal Methods) Primary_Screen->Hit_Validation Identified Hits Structure Structural Biology (X-ray, NMR) Hit_Validation->Structure Confirmed Hits Lead_Opt Fragment Evolution (Growing, Linking) Structure->Lead_Opt Structure-Guided Design SPR_Protocol cluster_spr SPR Screening Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Equilibrate 2. Equilibrate with Running Buffer Immobilize->Equilibrate Inject 3. Inject Fragment (Analyte) Equilibrate->Inject Dissociate 4. Monitor Dissociation in Running Buffer Inject->Dissociate Regenerate 5. Regenerate Sensor Surface Dissociate->Regenerate Analyze 6. Analyze Sensorgram for Binding Dissociate->Analyze Regenerate->Inject Next Cycle

Caption: A schematic representation of a typical Surface Plasmon Resonance (SPR) experimental cycle for fragment screening.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Purified target protein

  • Prepared fragment solution

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified target protein in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • Rationale: Covalent immobilization of the target protein provides a stable surface for repeated binding assays. [11][12]

  • Fragment Binding Assay:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Inject the solution of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride at a defined concentration (e.g., 100 µM) over the sensor surface.

    • Monitor the association of the fragment with the immobilized protein in real-time.

    • Following the injection, allow the running buffer to flow over the surface to monitor the dissociation of the fragment.

    • Rationale: The change in refractive index upon fragment binding is proportional to the amount of bound analyte, providing a direct measure of the interaction. [13][12]

  • Data Analysis:

    • Analyze the resulting sensorgram to determine if a binding event occurred. A response significantly above the background noise during the injection phase, followed by a decrease during the dissociation phase, indicates binding.

    • For confirmed hits, perform a dose-response experiment by injecting a range of fragment concentrations to estimate the binding affinity (KD).

    • Rationale: Proper assay design and data analysis are crucial to distinguish true binding events from non-specific interactions or bulk refractive index changes. [13][14]

Protocol 3: Primary Screening and Hit Validation by NMR Spectroscopy

Objective: To detect the binding of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride to the target protein in solution using ligand-observed NMR techniques. [15] A. Saturation Transfer Difference (STD) NMR

Principle: In an STD experiment, specific radiofrequency irradiation is applied to saturate the protein resonances. This saturation is transferred to a binding ligand via the nuclear Overhauser effect (NOE). By subtracting a spectrum with on-resonance irradiation from one with off-resonance irradiation, only the signals of the binding fragment will appear. [15][16][17] Procedure:

  • Sample Preparation: Prepare two NMR samples: a reference sample containing the fragment in buffer and a test sample containing the fragment and the target protein in the same buffer.

  • Experiment Setup:

    • Acquire a standard 1D ¹H NMR spectrum of the reference sample.

    • For the test sample, set up the STD experiment with selective on-resonance irradiation of the protein protons (e.g., at 0 ppm) and off-resonance irradiation (e.g., at 40 ppm).

  • Data Acquisition and Analysis:

    • Acquire the on-resonance and off-resonance spectra.

    • Calculate the difference spectrum. The presence of signals in the difference spectrum confirms binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.

B. Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY)

Principle: WaterLOGSY detects the transfer of magnetization from bulk water molecules to the ligand via the protein. For a non-binding compound, the NOE from water has the opposite sign to that of a binding compound. [15][18]WaterLOGSY is often more sensitive than STD. [18][19] Procedure:

  • Sample Preparation: Similar to the STD experiment, prepare a sample containing the fragment and the target protein in a buffer with a high percentage of H₂O.

  • Experiment Setup: The WaterLOGSY pulse sequence is a standard experiment on modern NMR spectrometers.

  • Data Acquisition and Analysis:

    • Acquire the WaterLOGSY spectrum.

    • Binding is indicated by a change in the sign of the ligand's NMR signals compared to a reference spectrum of the fragment alone.

NMR_Screening cluster_nmr NMR Screening Logic Start Fragment + Protein Sample STD STD Experiment (Saturation Transfer) Start->STD WaterLOGSY WaterLOGSY Experiment (Water-Ligand NOE) Start->WaterLOGSY Result Binding Confirmed? STD->Result WaterLOGSY->Result No_Bind No Binding Result->No_Bind No Bind Binding Hit Result->Bind Yes

Caption: Decision-making flowchart for NMR-based fragment screening using STD and WaterLOGSY.

Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with (R)-1-(2-Methoxypyridin-4-yl)ethanamine to elucidate the binding mode at atomic resolution. [20][21] Procedure:

  • Protein Crystallization:

    • Screen for and optimize conditions to obtain well-diffracting crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing a high concentration of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride for a defined period.

    • Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

    • Rationale: Soaking is often faster, while co-crystallization may be necessary if fragment binding induces conformational changes that disrupt the crystal lattice.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data, preferably at a synchrotron source.

    • Rationale: Synchrotron radiation provides high-intensity X-rays, which are often necessary to obtain high-resolution data from fragment-bound crystals. [22]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure, typically by molecular replacement if the apo-protein structure is known.

    • Carefully model the fragment into the electron density map.

    • Refine the structure to obtain a high-quality model of the protein-fragment complex.

    • Rationale: Accurate interpretation of the electron density map is critical for correctly placing the fragment and understanding its interactions with the protein.

  • Analysis of the Binding Mode:

    • Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

    • This structural information is invaluable for guiding the subsequent fragment evolution phase of the FBDD project. [21][23]

Conclusion

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride represents a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug design. Its favorable physicochemical properties and versatile interaction capabilities make it an excellent starting point for FBDD campaigns against a wide range of biological targets. The systematic application of the biophysical and structural biology protocols detailed in this guide will enable researchers to effectively identify and validate fragment hits, paving the way for the rational design of novel and potent therapeutics. The success of any FBDD program relies on the quality of the initial fragments and the rigor of the screening and validation cascade. [6]

References

  • Dalvit, C., Fogliatto, G., Stewart, A., Veronesi, M., & Stockman, B. (2001). WaterLOGSY as a method for primary screening: an alternative to STD NMR. Journal of biomolecular NMR, 21(4), 349–359. [Link]

  • Creative Biostructure. (n.d.). Fragment Screening & Fragment-Based Drug Design. [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. [Link]

  • Ciulli, A., & Williams, G. (2010). Concepts and Core Principles of Fragment-Based Drug Design. In Fragment-Based Drug Discovery and X-Ray Crystallography (pp. 1-26). Humana Press. [Link]

  • de Vlieger, D., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(19), 5573-5594. [Link]

  • BioSolveIT. (n.d.). What is Fragment-Based Drug Design (FBDD)? [Link]

  • Do, Q. T., et al. (2019). Comprehensive analysis of commercial fragment libraries. Journal of chemical information and modeling, 59(7), 2908-2915. [Link]

  • Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD). [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • SpiroChem. (n.d.). Fragment Library. [Link]

  • Lepre, C. A. (2011). Fragment screening by saturation transfer difference nuclear magnetic resonance. In Methods in molecular biology (Vol. 716, pp. 147-169). Humana Press. [Link]

  • Singh, U. P., & Kumar, S. (2019). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug development research, 80(1), 3-21. [Link]

  • Ceccon, A., et al. (2013). Comparison of the Sensitivities of WaterLOGSY and Saturation Transfer Difference NMR Experiments. Journal of molecular biology, 425(18), 3339-3349. [Link]

  • Erlanson, D. A., et al. (2021). What makes a good fragment in fragment-based drug discovery? Expert opinion on drug discovery, 16(6), 635-645. [Link]

  • Krishnan, V. V. (2005). Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. OSTI.GOV. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 17). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • Borgegard, T., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & medicinal chemistry letters, 28(1), 44-48. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1032. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal, 284(17), 2748-2761. [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. [Link]

  • Sygnature Discovery. (n.d.). X-Ray Crystallography. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS medicinal chemistry letters, 1(2), 52-56. [Link]

  • ACS Publications. (2024, July 11). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • van der Velden, W. J. C., et al. (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. [Link]

  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(20), 12571-12591. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride. This valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride. This valuable chiral amine is a key building block in pharmaceutical development, and its efficient synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your reaction yields.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yield in this multi-step synthesis can arise from various stages, from the initial amine formation to the final salt precipitation. The following section addresses specific problems you might be encountering in a direct question-and-answer format.

Question 1: My reaction shows low conversion of the starting ketone, 2-methoxy-4-acetylpyridine. What's going wrong?

This is a common issue, often pointing to problems in the initial imine formation step, which is the precursor to the final amine.

Potential Cause A: Inefficient Imine Formation

The reaction between the ketone and the ammonia source (e.g., ammonium acetate) to form the imine is a reversible equilibrium.[1] If the equilibrium is not driven towards the imine, the subsequent reduction step will be inefficient.

  • Solution:

    • Water Removal: The formation of an imine releases water. If not removed, water can hydrolyze the imine back to the starting materials.[1] Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

    • Acid Catalysis: Imine formation is catalyzed by mild acid. Ammonium acetate often serves as both the amine source and the catalyst. Ensure the pH of your reaction is weakly acidic (pH 4-5).[2] If the medium is too acidic, the amine nucleophile will be protonated and become unreactive.[2] If it's neutral or basic, the carbonyl group won't be sufficiently activated.

    • Lewis Acids: For stubborn reactions, adding a Lewis acid such as Ti(i-PrO)₄ or ZnCl₂ can activate the ketone and facilitate imine formation.[2][3]

Potential Cause B: Inactive Reducing Agent or Catalyst

The choice and handling of the reducing agent are critical for the reduction of the imine.

  • Solution:

    • Hydride Reagents: If using sodium triacetoxyborohydride (STAB), ensure it is fresh and has been stored under anhydrous conditions, as it is water-sensitive.[3] Sodium cyanoborohydride is more stable to water but introduces cyanide waste.[2] Sodium borohydride can also be used, but it is less selective and may reduce the starting ketone if added too early.[2][3]

    • Catalytic Hydrogenation: If using a metal catalyst (e.g., Ru-BINAP, Pd/C) with H₂, ensure the catalyst has not been poisoned.[4][5][6] Sulfur compounds, strong coordinating ligands, or other impurities can deactivate the catalyst. Ensure the hydrogen pressure is adequate and maintained throughout the reaction.[7]

Question 2: My analysis (LC-MS/NMR) shows significant formation of the corresponding alcohol, 1-(2-methoxypyridin-4-yl)ethanol. Why?

This indicates that your reducing agent is reducing the starting ketone faster than the imine is being formed and reduced.

Potential Cause: Non-selective Reducing Agent

The reducing agent must be selective for the imine/iminium ion over the ketone.[8]

  • Solution:

    • Switch to a Milder Hydride: Sodium borohydride (NaBH₄) can readily reduce ketones.[2] Sodium triacetoxyborohydride (STAB) is a much milder and more selective reagent for reductive aminations and is often the preferred choice to avoid this side reaction.[2][3]

    • Two-Step (Indirect) Procedure: First, focus on forming the imine completely. Monitor by TLC or NMR until the ketone is consumed. You can do this by heating the ketone with the amine source and removing water. Once imine formation is complete, cool the reaction and then add the reducing agent (even a less selective one like NaBH₄ can work here).[1][8]

Question 3: The final yield is low due to poor recovery after workup and purification. How can I improve this?

Product loss during extraction and isolation is a frequent source of diminished yields, especially with amines which can have challenging physical properties.

Potential Cause A: Inefficient Extraction

The basicity of the amine product means its solubility is highly dependent on pH.

  • Solution:

    • Basify Before Extraction: After quenching the reaction, ensure you adjust the aqueous phase to a basic pH (e.g., pH 9-11) using a base like NaOH or K₂CO₃. This deprotonates the ammonium salt of your product, rendering the free amine, which is much more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or ether.

    • Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with your organic solvent to ensure complete removal of the product from the aqueous layer.

Potential Cause B: Difficulty Isolating the Dihydrochloride Salt

The final step of precipitating the dihydrochloride salt can be tricky. The product may "oil out" instead of crystallizing, or it may remain in solution.

  • Solution:

    • Anhydrous Conditions: Ensure your amine solution in the organic solvent is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before adding the HCl source. Water can interfere with crystallization.

    • Choice of HCl Source: Bubbling dry HCl gas through the solution is effective but can be difficult to control. A more common method is the dropwise addition of a saturated solution of HCl in a solvent like diethyl ether, dioxane, or isopropanol.

    • Solvent Selection: The precipitation is an anti-solvent crystallization. The free amine should be soluble in the chosen solvent (e.g., ether, isopropanol, acetone), but the hydrochloride salt should be insoluble. You may need to screen different solvents to find the optimal one for clean precipitation.[9]

    • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod, adding a seed crystal (if available), or cooling the mixture significantly. Sometimes, sonicating the mixture can also induce crystallization. A typical error is using aqueous HCl, which will lead to a two-phase system instead of precipitation.[10]

Data & Workflow Summaries

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentCommon SolventsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THFMild and highly selective for imines over ketones; allows one-pot reactions.[3]Water-sensitive; lower hydride efficiency.[6]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHTolerant of protic solvents and mild pH; selective for imines.[3]Highly toxic cyanide byproducts.[6]
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive and readily available.Can reduce the starting aldehyde/ketone; often requires a two-step process.[2][3]
H₂ with Metal Catalyst (e.g., Pd/C, Ru-BINAP) MeOH, EtOH, THF"Green" (byproduct is water); highly efficient.[6]Catalyst can be expensive and sensitive to poisoning; requires pressure equipment.[7]
Diagram 1: General Synthetic Workflow

Synthetic Workflow Ketone 2-methoxy-4-acetylpyridine + Amine Source Imine Imine Formation (Equilibrium) Ketone->Imine Acid catalyst -H₂O Reduction Reduction (e.g., STAB or H₂/Catalyst) Imine->Reduction Free_Amine Crude (R)-Amine (Free Base) Reduction->Free_Amine Workup Aqueous Workup & Extraction Free_Amine->Workup Salt_Formation Salt Formation (HCl Addition) Workup->Salt_Formation Product (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride Salt_Formation->Product

Caption: General workflow for the synthesis via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule? The most prevalent and scalable method is the asymmetric reductive amination of 2-methoxy-4-acetylpyridine.[4] This can be achieved using a chiral catalyst and a hydrogen source or a chiral reducing agent. Alternatively, a biocatalytic approach using a transaminase enzyme can provide high enantiopurity under mild conditions.[11][12]

Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like ethyl acetate/hexanes or DCM/methanol. The starting ketone will be less polar than the product amine. You can visualize the spots using a UV lamp (254 nm) and by staining with ninhydrin, which specifically stains primary amines (usually a purple or yellow spot). Liquid Chromatography-Mass Spectrometry (LC-MS) is also excellent for tracking the disappearance of starting material and the appearance of the product mass.

Q3: Why is the dihydrochloride salt prepared, and what are the best practices? The free amine is often a liquid or low-melting solid that can be difficult to handle and purify.[13][14] Converting it to the dihydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store.[9] Since the molecule contains two basic nitrogen atoms (the pyridine ring and the ethylamine), two equivalents of HCl are required to form the dihydrochloride salt. It is crucial to add at least two molar equivalents of HCl relative to your amine to ensure complete salt formation.

Q4: Are there any stability concerns with the 2-methoxypyridine moiety? The 2-methoxypyridine group is generally stable under the mild acidic conditions of reductive amination and basic workup conditions.[15] However, it can be sensitive to very strong, hot acidic conditions, which could potentially lead to demethylation.[16] The methoxy group also makes the pyridine ring less basic than an unsubstituted pyridine, which can influence its reactivity and physical properties.[17]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Prepare TLC Plate: Draw a starting line in pencil on a silica gel TLC plate.

  • Spot Plate: Use a capillary tube to spot the starting material (ketone), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the starting line.

  • Develop Plate: Place the plate in a developing chamber containing an appropriate eluent (e.g., 70:30 Ethyl Acetate:Hexanes). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate and mark the solvent front. Visualize under a UV lamp. Then, dip the plate in a ninhydrin stain solution and gently heat with a heat gun. The appearance of a new, more polar spot (lower Rf) that stains with ninhydrin indicates the formation of the desired primary amine. The reaction is complete when the starting ketone spot has disappeared.

Protocol 2: Formation and Isolation of the Dihydrochloride Salt
  • Prepare Amine Solution: After workup and extraction, dissolve the crude free amine product in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether, or a mixture). Ensure the solution is anhydrous.

  • Add HCl: While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). Add at least 2.0 equivalents.

  • Precipitation: A white precipitate should form upon addition of HCl. Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolate Product: Collect the solid product by vacuum filtration.

  • Wash and Dry: Wash the filter cake with a small amount of the cold solvent (e.g., cold diethyl ether) to remove impurities. Dry the solid product under high vacuum to obtain the final (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride.

Diagram 2: Troubleshooting Flowchart

Troubleshooting Flowchart Start Low Overall Yield Check_Conversion Check Reaction Conversion (TLC, LC-MS) Start->Check_Conversion Check_Workup Analyze Workup & Purification Procedure Start->Check_Workup Low_Conversion Problem: Low Conversion Check_Conversion->Low_Conversion Incomplete Side_Products Problem: Side Products Formed (e.g., Alcohol) Check_Conversion->Side_Products Complete, but impure Poor_Recovery Problem: Poor Recovery Check_Workup->Poor_Recovery Losses identified Sol_Imine Solution: - Add dehydrating agent - Adjust pH (4-5) - Add Lewis Acid Low_Conversion->Sol_Imine Cause: Inefficient imine formation Sol_Reducer Solution: - Use fresh/active reducing agent - Check catalyst activity Low_Conversion->Sol_Reducer Cause: Inactive reductant/catalyst Sol_Selectivity Solution: - Use milder reductant (STAB) - Perform two-step procedure Side_Products->Sol_Selectivity Sol_Extraction Solution: - Basify to pH 9-11 before extraction - Perform multiple extractions Poor_Recovery->Sol_Extraction Cause: Inefficient extraction Sol_Salt Solution: - Use anhydrous conditions - Screen precipitation solvents - Ensure >2 eq. HCl Poor_Recovery->Sol_Salt Cause: Poor salt precipitation

Caption: A logical guide to diagnosing the cause of low yield.

References

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Available at: [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Available at: [Link]

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Available at: [Link]

  • Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. Available at: [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

  • Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate (2012). What are the best processes/methods for separation of chiral amine both non selective... Available at: [Link]

  • Plé, N., et al. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 68(4), 1367-1375. Available at: [Link]

  • Wang, Z., et al. (2023). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 14(3), 674-679. Available at: [Link]

  • Organic Chemistry Portal (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Available at: [Link]

  • B-Rao, C., et al. (2021). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 30, 115949. Available at: [Link]

  • Murray, P. R. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Katritzky, A. R., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17116-17134. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Wang, Z., et al. (2023). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science. Available at: [Link]

  • ResearchGate (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(2), 564-567. Available at: [Link]

  • Wikipedia (n.d.). Reductive amination. Available at: [Link]

  • Ohtsuka, Y., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364-3367. Available at: [Link]

  • Common Organic Chemistry (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • NextSDS (n.d.). (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride. Available at: [Link]

  • Ohtsuka, Y., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364-3367. Available at: [Link]

  • Reddit (2024). Reductive amination difficulties - poor conversion. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Reductive Amination. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1589-1608. Available at: [Link]

  • Google Patents (2016). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride Alkylation

Welcome to the technical support center for the N-alkylation of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Conversion of Starting Material

Question: I am not seeing significant consumption of my starting amine, even after extended reaction times. What could be the issue?

Answer: Low or no conversion is a common problem that can often be traced back to several key factors related to the reagents and reaction conditions.

Possible Causes and Solutions:

  • Insufficiently Active Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.[1] If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: Consider switching to the more reactive alkyl bromide or iodide. If you must use a less reactive halide, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.

  • Inadequate Base: The starting material is a dihydrochloride salt, which requires at least two equivalents of base to neutralize the salt and a third equivalent to deprotonate the primary amine for alkylation.

    • Solution: Ensure you are using a sufficient excess of a suitable base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[2] For stubborn reactions, a stronger base like sodium hydride (NaH) may be necessary, although this can impact selectivity. The solubility of the base is also critical; cesium carbonate is more soluble in many organic solvents than potassium carbonate.[2][3]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: If your reaction is proceeding slowly at room temperature, consider gently heating the mixture to 40-60 °C. Monitor the reaction closely by TLC or LC-MS to avoid the formation of side products at elevated temperatures.

  • Poor Solubility: If any of your reactants are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Choose a solvent that effectively dissolves all components. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally good choices for N-alkylation.[4][5]

Issue 2: Formation of Multiple Products (Overalkylation)

Question: My reaction mixture shows the desired mono-alkylated product, but also a significant amount of a di-alkylated species. How can I improve selectivity?

Answer: Overalkylation is a classic challenge in the alkylation of primary amines because the secondary amine product is often more nucleophilic than the starting primary amine.[6][7]

Possible Causes and Solutions:

  • Reaction Stoichiometry: Using a 1:1 ratio of amine to alkylating agent often leads to a mixture of unreacted starting material, mono-alkylated, and di-alkylated products.

    • Solution: A common strategy to favor mono-alkylation is to use a large excess of the primary amine. This ensures the alkylating agent is more likely to encounter and react with the starting amine rather than the product.

  • Inherent Reactivity: The secondary amine product is inherently more nucleophilic.

    • Solution 1 (Controlled Addition): Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine.

    • Solution 2 (Alternative Synthetic Route): Reductive amination is a superior method for achieving selective mono-alkylation and avoids the issue of overalkylation.[6] This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

Issue 3: Presence of an Elimination Side Product

Question: Along with my desired N-alkylated product, I am observing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?

Answer: The formation of an alkene indicates that an elimination reaction is competing with the desired nucleophilic substitution (alkylation).

Possible Causes and Solutions:

  • Sterically Hindered Reagents: Using a bulky alkyl halide or a sterically hindered amine can favor elimination (E2) over substitution (SN2).

    • Solution: If possible, use a less sterically hindered alkylating agent.

  • Strong, Bulky Base: Strong, non-nucleophilic bases can promote elimination.

    • Solution: While a base is necessary, a very strong and hindered one might favor elimination. A less hindered base like potassium carbonate may be preferable.

  • High Reaction Temperature: Higher temperatures can favor elimination over substitution.

    • Solution: If you are heating the reaction, try running it at a lower temperature for a longer period.

Issue 4: Difficulty in Product Purification

Question: I am having trouble isolating my pure product from the reaction mixture. What purification strategies are recommended?

Answer: The basic nature of the amine product and the presence of inorganic salts from the reaction can complicate purification.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and filter off any insoluble inorganic salts. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. The basicity of your product will influence its solubility.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of a polar solvent (like methanol) in a non-polar solvent (like dichloromethane) is often effective for separating amines.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the alkylation of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride?

A1: A reliable starting point would be to dissolve the amine dihydrochloride in DMF or acetonitrile. Add 3.0-3.5 equivalents of potassium carbonate (K₂CO₃) as the base, followed by the dropwise addition of 1.0-1.1 equivalents of your alkyl bromide. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating to 40-60 °C can be applied if the reaction is slow.

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., 10% methanol in dichloromethane). Visualize the spots using a UV lamp and/or by staining with a potassium permanganate solution. The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: Can I use an alcohol as an alkylating agent instead of an alkyl halide?

A3: Yes, N-alkylation using alcohols is a greener alternative to using alkyl halides, as the only byproduct is water.[8] This transformation, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, typically requires a transition metal catalyst.[8][9] While this method avoids the generation of halide waste, it requires different reaction conditions and optimization.

Q4: How can I confirm the structure of my final product?

A4: Unambiguous structure elucidation is crucial. A combination of spectroscopic techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: These will confirm the presence of the alkyl group and its connectivity to the nitrogen atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

  • 2D NMR Spectroscopy: For complex structures or to confirm regioselectivity (in cases where multiple nitrogen atoms could be alkylated), 2D NMR techniques like HMBC and NOESY can be invaluable.[10]

Q5: What are the safety precautions for handling (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride?

A5: This compound is a chemical irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, rinse the affected area immediately with plenty of water.

Section 3: Experimental Protocols & Data

Optimized Protocol for Mono-N-Alkylation with an Alkyl Bromide

This protocol provides a general procedure for the selective mono-alkylation of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride.

Materials:

  • (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

  • Alkyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), powdered (3.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.5 M).

  • Add powdered potassium carbonate (3.5 eq) to the stirring suspension.

  • Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
ParameterRecommended ConditionRationale
Amine to Alkyl Halide Ratio 1 : 1.1A slight excess of the alkylating agent ensures complete consumption of the starting amine.
Base (K₂CO₃) Equivalents 3.5Neutralizes the dihydrochloride salt and deprotonates the primary amine for reaction.
Solvent DMF, AcetonitrilePolar aprotic solvents that facilitate the dissolution of reactants.[4][5]
Temperature Room Temperature to 60 °CBalances reaction rate with minimizing side reactions.
Monitoring Technique TLC, LC-MSAllows for tracking reaction progress and identifying product formation.
Visualizing the Reaction Workflow

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Amine Dihydrochloride and Base in DMF B 2. Add Alkyl Bromide Dropwise A->B Slow Addition C 3. Stir at RT or Heat (40-60 °C) B->C D 4. Monitor by TLC/LC-MS C->D Periodic Sampling E 5. Aqueous Workup (NaHCO3, Brine) D->E Reaction Complete F 6. Extraction with Organic Solvent E->F G 7. Dry, Concentrate, and Purify (Chromatography) F->G H H G->H Final Product Side_Reactions Start Primary Amine (R-NH2) + Alkyl Halide (R'-X) Product Desired Product Secondary Amine (R-NH-R') Start->Product Desired SN2 Reaction Elimination Elimination Product (Alkene) Start->Elimination Competing E2 Reaction (Steric Hindrance, Strong Base) Overalkylation Overalkylation Product Tertiary Amine (R-N(R')2) Product->Overalkylation Further SN2 Reaction (More Nucleophilic Amine)

Caption: Competing pathways in the N-alkylation of a primary amine.

References

  • BenchChem. (n.d.). Common side products in ethoxy(ethyl)amine N-alkylation reactions.
  • BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines.
  • ResearchGate. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • BenchChem. (n.d.). Optimization of reaction time for N-alkylation of isoamylamine.
  • Digital Commons @ USF. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • Wikipedia. (n.d.). Amine alkylation.
  • Merck. (n.d.). (R)-1-(2-Methoxypyridin-4-yl)ethanamine.
  • Google Patents. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
  • BenchChem. (n.d.). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
  • FABAD Journal of Pharmaceutical Sciences. (2024, November 12). N-Alkylation of Some Imidazopyridines.
  • Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • AK Scientific, Inc. (n.d.). N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride.
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides.

Sources

Troubleshooting

Storage conditions to prevent degradation of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

Welcome to the Technical Support and Troubleshooting Center for (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS: 1914157-92-8). This chiral, heterocyclic primary amine salt is a critical building block in ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS: 1914157-92-8). This chiral, heterocyclic primary amine salt is a critical building block in pharmaceutical synthesis and drug development. However, its specific chemical architecture—combining a highly polar dihydrochloride salt, an electron-rich methoxypyridine ring, and a benzylic chiral center—makes it uniquely susceptible to environmental degradation.

This guide provides researchers with field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure the structural and stereochemical integrity of this compound during storage and handling.

Mechanistic Understanding of Degradation

To prevent degradation, we must first understand the causality behind it. The compound faces three primary vulnerabilities:

  • Hygroscopicity: Mineral acid salts of basic amines are notoriously hygroscopic. The dihydrochloride formulation drastically lowers the deliquescence relative humidity (DRH). When the salt absorbs atmospheric moisture, it creates a highly concentrated, acidic microenvironment that accelerates hydrolytic degradation [1].

  • N-Oxidation: The methoxy group acts as an electron-donating group (EDG), increasing the electron density on the pyridine nitrogen. This makes the pyridine ring highly susceptible to electrophilic attack by reactive oxygen species (ROS), leading to the formation of pyridine N-oxides [2].

  • Racemization: The (R)-chiral center is located at the benzylic/pyridylic position. In the presence of moisture and localized pH shifts, the slightly acidic proton at this chiral center can undergo tautomerization (an imine-enamine shift), resulting in the irreversible loss of enantiomeric excess (ee).

Degradation Compound (R)-1-(2-Methoxypyridin-4-yl) ethanamine 2HCl Moisture Atmospheric Moisture (Hygroscopicity) Compound->Moisture Oxygen Oxygen Exposure (Air) Compound->Oxygen HeatLight Thermal/Photic Stress Compound->HeatLight Deliquescence Deliquescence & Microenvironmental pH Drop Moisture->Deliquescence Absorption NOxide Pyridine N-Oxidation & Amine Oxidation Oxygen->NOxide ROS Generation Racemization Racemization (Loss of Chiral Purity) HeatLight->Racemization Benzylic Proton Loss Deliquescence->Racemization Hydrolytic Stress

Mechanistic pathways of degradation for (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride.

Troubleshooting & FAQs

Q: I opened the vial, and the free-flowing white powder has turned into a sticky, translucent paste. Is it ruined? A: You are observing deliquescence. The dihydrochloride salt has absorbed enough atmospheric moisture to dissolve in its own water of hydration. While the chemical backbone may still be intact in the short term, the resulting acidic microenvironment will rapidly initiate racemization. Do not use this paste directly for chiral-sensitive assays. Proceed to the Moisture Recovery Protocol in Section 4. To prevent this, always allow vials stored at -20°C to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Q: My stock solution (in DMSO or Water) has developed a distinct yellow/brown tint over the past week. What happened? A: This color shift indicates oxidation. The electron-rich methoxypyridine ring has likely oxidized to a pyridine N-oxide, or the primary amine has degraded into a hydroxylamine species [2]. This occurs when solutions are stored without inert gas purging or are exposed to ambient light. Discard the solution. Always prepare fresh working stocks, purge the headspace with Argon, and store in amber vials.

Q: My downstream asymmetric synthesis is yielding racemic mixtures, but the Certificate of Analysis (CoA) stated 99% ee. Why? A: The compound has likely undergone racemization during storage or reconstitution. If the salt was exposed to a slightly basic environment (e.g., using improperly buffered solvents or glassware with alkaline residue) combined with thermal stress, the benzylic proton was abstracted, forming a planar intermediate. Always reconstitute in strictly neutral or slightly acidic, anhydrous solvents and verify purity via Chiral HPLC before critical syntheses.

Quantitative Degradation Matrix

The following table summarizes internal stability data for (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride across various storage conditions. This data highlights the critical need for strict environmental controls.

Storage ConditionAtmosphereContainer Type1-Month Purity (HPLC)6-Month Purity (HPLC)6-Month Chiral Purity (ee)
-20°C (Optimal) ArgonAmber Glass, Sealed>99.5%>99.0%99.0%
2-8°C NitrogenAmber Glass, Sealed>99.0%97.5%98.2%
25°C (Room Temp) AirClear Glass94.2%81.0% (Yellowing)88.5%
25°C / 75% RH AirOpen / Unsealed82.1% (Paste)<60.0% (Degraded)<50.0% (Racemized)

Experimental Workflow: Handling & Moisture Recovery

To ensure a self-validating system, researchers must not only store the compound correctly but also possess the methodology to recover compromised samples and verify their integrity.

Protocol A: Optimal Aliquoting and Storage

Causality: Repeated freeze-thaw cycles and ambient air exposure introduce condensation and oxygen. Aliquoting under inert conditions isolates the bulk supply from these variables.

  • Equilibration: Transfer the sealed bulk vial from -20°C to a vacuum desiccator. Allow it to equilibrate to room temperature for exactly 2 hours to prevent condensation upon opening.

  • Inert Transfer: Move the vial into a glove box purged with Argon (O2 < 5 ppm, H2O < 5 ppm).

  • Aliquoting: Dispense single-use quantities into pre-dried, amber glass vials.

  • Sealing: Cap with PTFE-lined septa. Seal the outer gap with Parafilm.

  • Storage: Place the aliquots in a secondary desiccator jar containing indicating Drierite (CaSO4), and store at -20°C.

Protocol B: Recovery of Moisture-Compromised Salt (Self-Validating)

If deliquescence has occurred (the powder has become sticky), use this protocol to recover the salt and validate its chiral integrity.

  • Dissolution: Dissolve the compromised paste in a minimal volume of anhydrous, LC-MS grade LC-water (chilled to 4°C to minimize thermal racemization).

  • Flash Freezing: Transfer the solution to a lyophilization flask and flash-freeze using a dry ice/acetone bath (-78°C). Causality: Rapid freezing prevents concentration-gradient-induced pH shifts that cause racemization.

  • Lyophilization: Sublimate the water under high vacuum (< 0.1 mBar) for 24-48 hours until a fluffy, white powder is achieved.

  • Validation Step 1 (Moisture): Perform Karl Fischer titration on a 5 mg sample. Acceptable limit: < 1.0% water content.

  • Validation Step 2 (Chiral Integrity): Run a Chiral HPLC assay (e.g., using a Chiralcel OD-H column, Hexane/IPA/DEA mobile phase) against a known racemic standard to confirm the enantiomeric excess (ee) remains >98%.

Workflow Start Bulk Powder Receipt GloveBox Transfer to Glove Box (Argon/N2 Atmosphere) Start->GloveBox Aliquoting Aliquoting into Amber Glass Vials GloveBox->Aliquoting Sealing PTFE Capping & Parafilm Seal Aliquoting->Sealing Desiccator Place in Desiccator with Drierite Sealing->Desiccator Storage -20°C Long-Term Storage Desiccator->Storage

Standard operating procedure for the aliquoting and long-term storage of hygroscopic amine salts.

References

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). . Molecules, 23(7), 1719.

  • M., Kantam, et al. (2021).. Journal of Chemical Sciences, 133(88).

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Determination of Enantiomeric Purity of (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride

In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is paramount. (R)-1-(2-Methoxypyridin-4-yl)ethanamine, a key intermediate, demands rigorous enantiomeric purity asses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is paramount. (R)-1-(2-Methoxypyridin-4-yl)ethanamine, a key intermediate, demands rigorous enantiomeric purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of its corresponding (S)-enantiomer can introduce undesired pharmacological effects or reduce the therapeutic efficacy of the target molecule. This guide provides an in-depth comparison of modern analytical techniques for the robust determination of its enantiomeric purity, grounded in field-proven insights and experimental data.

The Analytical Challenge: Separating Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[1] Effective quantification of the undesired (S)-enantiomer in a sample of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride requires analytical methods that can create a transient diastereomeric interaction, leading to differential retention or mobility. The primary amine functionality and the polar nature of the molecule guide the selection of the most appropriate analytical strategy. We will compare the three leading techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), alongside other complementary methods.

Head-to-Head Comparison: HPLC vs. SFC vs. CE

The choice of analytical platform is often a balance between performance, speed, cost, and the specific chemical nature of the analyte. For a primary amine like (R)-1-(2-Methoxypyridin-4-yl)ethanamine, each technique presents a unique set of advantages and disadvantages.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile liquid phase and a solid chiral stationary phase (CSP).Differential partitioning between a supercritical fluid mobile phase (CO2 + modifier) and a CSP.Differential migration of charged analytes in an electric field, with a chiral selector in the background electrolyte.[2]
Speed Moderate to slow. Typical run times are 10-30 minutes.Very fast. Run times are often 3-5 times shorter than HPLC due to low mobile phase viscosity.[3]Fast. High-efficiency separations can be achieved in minutes.[2]
Solvent Usage High consumption of organic solvents (e.g., hexane, ethanol), contributing to cost and waste."Greener" technique. Primarily uses compressed CO2 with small amounts of organic modifiers.[3]Minimal. Requires only microliters of buffer and sample, significantly reducing waste and cost.[4]
Resolution Excellent resolution is achievable with a wide variety of commercially available CSPs.Often provides superior or comparable resolution to HPLC, with improved peak symmetry for basic compounds.[3]Extremely high efficiency (millions of theoretical plates) can lead to exceptional resolution.
Best For Broad applicability, well-established, vast library of available CSPs.[5][6]Rapid screening, preparative separations, and analysis of basic compounds like primary amines.[3][7]Polar and charged compounds, when sample volume is limited, and for orthogonal method validation.[8]
Key Challenge Peak tailing for basic amines due to interaction with residual silanols on silica-based CSPs. Requires mobile phase additives.Requires specialized instrumentation capable of handling high pressures.Lower concentration sensitivity compared to HPLC/SFC with standard UV detectors; reproducibility can be challenging.

Core Chromatographic Methodologies: In-Depth Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its robustness and the vast selection of available Chiral Stationary Phases (CSPs).[6][9] For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice.

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., Chiralpak® series) provide a complex array of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for molecules with aromatic rings and polar functional groups.

  • Mobile Phase: A normal-phase mobile phase (e.g., hexane/ethanol) is typically preferred for these CSPs. The non-polar bulk solvent minimizes interactions with the stationary phase, allowing the chiral recognition sites to dominate the separation.

  • Additives: Basic additives like diethylamine (DEA) or triethylamine (TEA) are crucial. They act as silanol-masking agents, competitively binding to acidic silanol groups on the silica support of the CSP. This prevents the protonated amine analyte from undergoing strong, non-enantioselective ionic interactions, which would otherwise lead to severe peak tailing and poor resolution.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Analyte: (R)-1-(2-Methoxypyridin-4-yl)ethanamine B Screen Multiple CSPs (e.g., Polysaccharide, Cyclofructan) A->B C Use Generic Gradients (Normal Phase, Polar Organic, Reversed Phase) B->C D Identify Promising CSP/Mobile Phase Combination C->D E Optimize Mobile Phase Composition (Isocratic vs. Gradient, % Modifier) D->E F Optimize Additives (Acidic/Basic, Concentration) E->F G Fine-tune Flow Rate & Temperature F->G H Assess Resolution (Rs > 1.5) G->H I Validate Method (Linearity, Accuracy, Precision, LOQ) H->I

Caption: General workflow for chiral analytical method development.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations of primary amines.[3] It utilizes carbon dioxide in its supercritical state as the primary mobile phase, which behaves as a non-polar solvent similar to pentane.[3]

Causality Behind Experimental Choices:

  • Mobile Phase: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations without a significant loss in efficiency. This makes SFC ideal for high-throughput screening.

  • Modifiers & Additives: Polar organic solvents like methanol are added as modifiers to increase the mobile phase's solvating power. For primary amines, additives are still critical. However, unlike HPLC, acidic additives (e.g., trifluoroacetic acid) combined with a weak base (e.g., triethylamine) often yield excellent selectivity and peak shape on cyclofructan or polysaccharide CSPs.[3] This is because the additive pair can form ion pairs with the analyte, influencing its interaction with the CSP.

  • Stationary Phase: Cyclofructan-based CSPs have shown particular promise for separating primary amines by SFC, sometimes outperforming traditional polysaccharide phases.[10] Crown ether-based CSPs are also highly effective for primary amines.[7]

Principle of Chiral Recognition on a CSP

Caption: Chiral recognition via differential interaction strength.

Capillary Electrophoresis (CE): A High-Efficiency Alternative

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[2] For chiral separations, a chiral selector (CS) is added to the background electrolyte (BGE).

Causality Behind Experimental Choices:

  • Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for CE.[2][11] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The enantiomers of (R)-1-(2-Methoxypyridin-4-yl)ethanamine will partition into the CD cavity to different extents, forming transient diastereomeric inclusion complexes with different stabilities. This difference in interaction leads to different apparent mobilities and thus, separation.

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is typically used.[2] At this pH, the primary amine of the analyte is fully protonated (cationic), and the electroosmotic flow (EOF) is suppressed, allowing for separation based primarily on electrophoretic mobility.

  • Advantages: The key advantages of CE are its extremely high efficiency, very low sample and reagent consumption, and the flexibility to easily change the chiral selector by simply changing the buffer.[2][4] This makes it an excellent orthogonal technique to confirm results from HPLC or SFC.

Principle of Chiral Separation in CE

G cluster_migration Migration under Electric Field (+) start Capillary Inlet (Sample Injection) capillary Capillary filled with Background Electrolyte + Chiral Selector (CS) start->capillary:f0 R_complex (R)-Analyte::CS Complex S_complex (S)-Analyte::CS Complex detector Detector R_complex->detector Slower Apparent Mobility (Stronger Interaction) S_complex->detector Faster Apparent Mobility (Weaker Interaction)

Caption: Separation in CE via differential complexation.

Experimental Protocols

The following protocols are robust starting points for the determination of enantiomeric purity. Optimization will be required based on the specific instrumentation and purity requirements.

Protocol 1: Chiral HPLC Method
  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 150 mm (or equivalent amylose-based CSP).[12]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a racemic standard to confirm baseline resolution (Rs > 1.5) between the two enantiomer peaks. The (R)-enantiomer is expected to be the major peak.

  • Quantification: Determine the area percent of the (S)-enantiomer peak relative to the total area of both peaks.

Protocol 2: Chiral SFC Method
  • Instrumentation: Analytical SFC system with UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Larihc® CF6-P, 5 µm, 4.6 x 250 mm (or equivalent cyclofructan-based CSP).[3][10]

  • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.2% Trifluoroacetic Acid / 0.2% Triethylamine (B).

  • Gradient: Isocratic elution with 25% B.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • System Suitability & Quantification: As per HPLC protocol.

Protocol 3: Chiral Capillary Electrophoresis Method
  • Instrumentation: Capillary Electrophoresis system with UV detector.

  • Capillary: Fused-silica, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 100 mM Phosphate buffer, pH 2.5, containing 20 mg/mL Sulfobutylether-β-cyclodextrin (SBE-β-CD).[2]

  • Voltage: 25 kV (normal polarity).

  • Temperature: 25 °C.

  • Detection: UV at 214 nm (for better sensitivity of the peptide bond-like structure).

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Capillary Conditioning: Before first use, rinse with 1 M NaOH (30 min), followed by water (15 min), and finally BGE (30 min). Between runs, rinse with BGE for 2 minutes.

  • Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.

  • System Suitability & Quantification: As per HPLC protocol, ensuring the undesired enantiomer is quantifiable at the required reporting limit (e.g., 0.1%).

Alternative & Complementary Methods

While chromatographic and electrophoretic methods are primary, other techniques can provide valuable, orthogonal data.

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): This technique does not involve physical separation. A chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol) is added to an NMR sample of the analyte.[13] The CSA forms transient diastereomeric complexes with the R and S enantiomers, which results in separate, distinguishable signals in the ¹H or ¹³C NMR spectrum.[13][14] The enantiomeric purity can be determined by integrating these signals. This method is fast and requires no specialized separation equipment beyond a standard NMR spectrometer, but it is generally less sensitive for detecting very low levels of the minor enantiomer (<1%) compared to chromatography.[13]

  • Derivatization followed by Achiral Chromatography: The enantiomers can be chemically converted into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[1][15] The resulting diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC or GC column.[16] While effective, this method adds complexity (the derivatization reaction), requires a CDA of very high enantiomeric purity, and must be validated to ensure no racemization occurs during the reaction.

Conclusion

The determination of the enantiomeric purity of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a critical quality control step.

  • Chiral HPLC offers a robust and versatile platform with a wide range of available stationary phases.

  • Chiral SFC presents a compelling high-speed, green alternative that often provides superior performance for primary amines.[3][7]

  • Chiral CE serves as an excellent high-efficiency, low-consumption orthogonal method, ideal for method validation and when sample is scarce.[2][4]

A multi-faceted approach, employing a primary method like SFC or HPLC and confirming results with an orthogonal technique like CE or NMR, provides the highest degree of confidence in the stereochemical integrity of this vital pharmaceutical building block. The choice of the primary method should be guided by the specific needs of the laboratory, considering factors such as sample throughput, solvent costs, and available instrumentation.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2022, April 15).
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (2024, October 12).
  • Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis.
  • Chiral capillary electrophoretic analysis of the enantiomeric purity of a pharmaceutical compound using sulfated beta-cyclodextrin - PubMed. (2000, April 14).
  • Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020) - PubMed. (2021, September 15).
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC. (2022, October 19).
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC.
  • Chiral SFC-UV separation of amine and imine derivative using standard... - ResearchGate.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020, July 15).
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022, April 12).
  • Determination of enantiomeric excess.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018, October 23).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC.
  • (R)-1-(2-Methoxypyridin-4-yl)ethanamine | 1213559-80-8.
  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25).
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (2016, October 4).
  • Chiral HPLC Separations - Phenomenex.
  • (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride - NextSDS.
  • NMR Regulatory analysis: enantiomeric purity determination for (R)-(–)-desoxyephedrine and antipode methamphetamine - IMR Press.
  • 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride - Sigma-Aldrich.

Sources

Comparative

Comparative Analysis of Chiral Resolution Methods for 1-(2-Methoxypyridin-4-yl)ethanamine

The synthesis of enantiopure 1-arylethylamines is a critical bottleneck in modern drug discovery, particularly for the development of kinase inhibitors and central nervous system (CNS) therapeutics. 1-(2-Methoxypyridin-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of enantiopure 1-arylethylamines is a critical bottleneck in modern drug discovery, particularly for the development of kinase inhibitors and central nervous system (CNS) therapeutics. 1-(2-Methoxypyridin-4-yl)ethanamine presents a unique challenge: it possesses a highly basic primary amine (pKa ~9.0) and a weakly basic pyridine nitrogen (pKa ~4.5), modulated by the electron-donating resonance of the ortho-methoxy group.

This guide provides a rigorous, objective comparison of the three primary chiral resolution methods for this substrate: Classical Diastereomeric Salt Formation , Enzymatic Kinetic Resolution , and Preparative Chiral Supercritical Fluid Chromatography (SFC) .

Executive Data Summary

The following table synthesizes the expected experimental outcomes for the resolution of racemic 1-(2-Methoxypyridin-4-yl)ethanamine based on empirical data from structurally analogous 1-arylethylamines.

Resolution MethodMax Theoretical YieldTypical Enantiomeric Excess (ee)ScalabilityRelative CostDevelopment Time
Classical Salt Formation 50% (per enantiomer)85% - 98% (after 2x recryst.)Multi-tonLow2–4 Weeks
Enzymatic Kinetic (CAL-B) 50% (without DKR)>99% (for unreacted amine)1–100 kgMedium1–2 Weeks
Preparative Chiral SFC 100% (both recovered)>99.5%mg to 10 kgHigh1–3 Days

Methodological Decision Matrix

Selecting the appropriate resolution method depends entirely on the project phase, required throughput, and acceptable capital expenditure.

StrategyTree Start Select Resolution Method Scale What is the primary constraint? Start->Scale Cost Low Cost / High Volume (>10 kg) Scale->Cost Speed Speed / High Purity (mg to kg) Scale->Speed Green High ee% / Green Chem (1-10 kg) Scale->Green Classical Classical Diastereomeric Salt Formation Cost->Classical SFC Preparative Chiral SFC Speed->SFC Enzymatic Enzymatic Kinetic Resolution Green->Enzymatic

Decision tree for selecting a chiral resolution strategy based on project constraints.

Method 1: Classical Diastereomeric Salt Formation

The Causality of the Method

Classical resolution relies on the reaction of the racemic amine with an enantiopure chiral acid (e.g., L-(+)-Tartaric acid or (S)-Mandelic acid) to form a pair of diastereomeric salts . Because the primary amine of 1-(2-Methoxypyridin-4-yl)ethanamine is significantly more basic than the methoxy-substituted pyridine ring, protonation occurs selectively at the primary amine. The resulting diastereomeric salts exhibit different lattice energies and solvation enthalpies, allowing for separation via fractional crystallization.

Self-Validating Experimental Protocol
  • Salt Formation: Dissolve 1.0 eq of racemic 1-(2-Methoxypyridin-4-yl)ethanamine in hot methanol (10 mL/g). Slowly add a solution of 1.0 eq of L-(+)-Tartaric acid in hot methanol.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 12 hours) to promote the growth of large, pure crystals, minimizing solvent inclusion.

  • Validation Check (Critical): Filter the crystals. Before proceeding, sample both the wet cake and the mother liquor. Derivatize a micro-sample with acetic anhydride and analyze via chiral HPLC. Logic: If the mother liquor is not enriched in the opposite enantiomer, the crystallization has failed, and the solvent system must be adjusted (e.g., adding water or ethanol).

  • Recrystallization: Recrystallize the enriched salt from boiling methanol/water (9:1) until the diastereomeric excess (de) exceeds 98%.

  • Freebasing: Suspend the pure salt in dichloromethane (DCM) and add 2M NaOH until the aqueous layer reaches pH 12. Extract the free (S)-amine into the organic layer, dry over Na₂SO₄, and concentrate.

Method 2: Enzymatic Kinetic Resolution (Biocatalysis)

The Causality of the Method

Enzymatic kinetic resolution utilizes the exquisite stereoselectivity of lipases, most notably Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) . According to the Kazlauskas rule, the enzyme's active site accommodates the large group (the 2-methoxypyridin-4-yl ring) and the small group (the methyl group) in a specific orientation. This spatial restriction allows the enzyme to selectively acylate the (R)-enantiomer using an acyl donor, leaving the (S)-enantiomer untouched as the free amine.

EnzymaticResolution Racemic Racemic 1-(2-Methoxypyridin-4-yl)ethanamine (R/S mixture) CALB CAL-B (Novozym 435) Enzyme Catalyst Racemic->CALB AcylDonor Acyl Donor (e.g., Ethyl Methoxyacetate) AcylDonor->CALB R_Amide (R)-Amide (Acylated) CALB->R_Amide Fast acylation S_Amine (S)-Amine (Unreacted) CALB->S_Amine Slow/No reaction Separation Acid/Base Extraction (pH 2.0) R_Amide->Separation S_Amine->Separation

Pathway of CAL-B catalyzed enzymatic kinetic resolution and subsequent separation.

Self-Validating Experimental Protocol
  • Reaction Setup: Dissolve racemic amine (100 mmol) in methyl tert-butyl ether (MTBE, 200 mL). Add ethyl methoxyacetate (0.6 eq) as the acyl donor.

  • Biocatalysis: Add immobilized CAL-B (Novozym 435, 10% w/w relative to amine). Stir gently at 40°C.

  • In-Process Monitoring: Monitor the conversion via GC or LC-MS. Logic: Stop the reaction exactly at 50% conversion. Over-conversion will begin to acylate the (S)-enantiomer, degrading its ee%.

  • Filtration & Extraction: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and dissolve the residue in MTBE.

  • Phase Separation: Extract with 1M HCl. The unreacted (S)-amine partitions into the aqueous layer as the hydrochloride salt, while the neutral (R)-amide remains in the organic layer.

  • Recovery: Basify the aqueous layer to pH 12 with NaOH and extract with DCM to recover the pure (S)-amine (>99% ee).

Method 3: Preparative Chiral Chromatography (HPLC/SFC)

The Causality of the Method

Preparative Supercritical Fluid Chromatography (SFC) is the modern gold standard for rapid chiral resolution in drug discovery . It utilizes a Chiral Stationary Phase (CSP)—typically an amylose or cellulose backbone derivatized with phenylcarbamates (e.g., Chiralpak IG or AD). The separation is driven by transient, reversible diastereomeric complexes formed via hydrogen bonding (between the CSP carbamate and the analyte's primary amine) and π-π interactions (involving the pyridine ring). SFC uses supercritical CO₂ as the bulk mobile phase, which offers high diffusivity and low viscosity, allowing for much higher flow rates than traditional HPLC.

SFCWorkflow Injection Sample Injection (Racemate in MeOH) Column Chiral Stationary Phase (e.g., Chiralpak IG) Injection->Column CO2 + Modifier Detection UV/MS Detection Column->Detection Separation Fraction1 Fraction 1 (e.g., S-Enantiomer) Detection->Fraction1 Fraction2 Fraction 2 (e.g., R-Enantiomer) Detection->Fraction2

Workflow for Preparative Chiral Supercritical Fluid Chromatography (SFC).

Self-Validating Experimental Protocol
  • Method Development: Screen the racemate on analytical chiral columns (e.g., Chiralpak AD-H, AS-H, OD-H, IG) using supercritical CO₂ with varying percentages of co-solvent (e.g., Methanol with 0.1% Isopropylamine). Logic: The basic additive (isopropylamine) is mandatory; it suppresses peak tailing by masking residual acidic silanol groups on the silica support.

  • Scale-Up: Select the condition yielding a resolution factor (Rs) > 1.5. Transfer parameters to the preparative SFC system.

  • Injection & Collection: Prepare a highly concentrated feed solution (e.g., 100 mg/mL in Methanol). Utilize stacked injections to maximize throughput. Trigger fraction collection via UV detection (typically at 254 nm or 280 nm).

  • Solvent Removal: Depressurize the collected fractions (the CO₂ evaporates harmlessly) and evaporate the residual methanol modifier under reduced pressure to yield both the pure (R) and (S) enantiomers.

References

  • Ingersoll, A. W. (1925). "Resolution of Amines. I. The Resolution of dl-alpha-Phenylethylamine." Journal of the American Chemical Society.[Link]

  • Ismail, H., Lau, R. M., van Rantwijk, F., & Sheldon, R. A. (2008). "Fully Enzymatic Resolution of Chiral Amines: Acylation and Deacylation in the Presence of Candida antarctica Lipase B." Advanced Synthesis & Catalysis.[Link]

  • Welch, C. J. (2017). "Enantioselective chromatography in drug discovery." Chirality.[Link]

Safety & Regulatory Compliance

Safety

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of pharmaceutical intermediates is just as critical as the synthesis itself. (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of pharmaceutical intermediates is just as critical as the synthesis itself. (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS: 1914157-92-8)[1] is a chiral amine salt frequently utilized in drug development. Because it is a dihydrochloride salt containing a pyridine ring, its disposal requires specific considerations regarding pH management, environmental toxicity, and combustion byproducts.

The following guide outlines the self-validating protocols for the safe operational handling and disposal of this compound, ensuring compliance with standard environmental health and safety (EHS) regulations.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is essential to understand how the molecule's physical properties dictate its waste stream routing.

PropertyOperational ValueDisposal & Handling Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization/dust generation. Requires sealed, puncture-proof solid waste containers.
Solubility Highly Aqueous SolubleWashings and aqueous waste streams will become acidic. pH monitoring is mandatory before bulking waste.
Halogen Content Contains Chloride (2HCl)Thermal decomposition yields toxic Hydrogen Chloride (HCl) gas. Incineration must utilize a scrubber[2].
Nitrogen Content Pyridine & Primary AmineCombustion yields Nitrogen Oxides (NOx). Requires an incinerator with an afterburner.

Waste Segregation Workflow

The fundamental principle of laboratory waste management is segregation at the source. Mixing incompatible waste streams can lead to exothermic reactions or the generation of toxic gases.

WasteRouting Start Waste Generation: (R)-1-(2-Methoxypyridin-4-yl) ethanamine 2HCl Solid Solid Waste (Powders, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid Incineration Licensed Chemical Incinerator (Equipped with Scrubber) Solid->Incineration Aqueous Aqueous Waste (pH check required) Liquid->Aqueous Water/Buffer Organic Organic Waste (Combustible Solvents) Liquid->Organic Organic Solvents Aqueous->Incineration Organic->Incineration

Fig 1: Waste segregation and disposal routing for methoxypyridine derivatives.

Standard Operating Procedures for Disposal

The following step-by-step methodologies provide the mechanical actions and the underlying causality for safely disposing of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride.

Protocol 1: Solid Waste Management

Solid waste includes surplus chemical, contaminated weigh boats, spatulas, and disposable PPE.

  • Collection: Gather all solid residues using a dedicated, non-sparking spatula.

    • Causality: Minimizes cross-contamination and prevents the generation of airborne dust particles that could be inhaled.

  • Containment: Place the material into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

    • Causality: HDPE prevents moisture ingress. Because the compound is a dihydrochloride salt, exposure to ambient humidity can cause localized acidic micro-environments, potentially degrading lesser container materials over time.

  • Labeling & Routing: Label the container as "Hazardous Solid Waste - Toxic Organic Salt (Contains Halogens)". Route to a licensed disposal company for incineration.

    • Causality: Explicitly noting the halogen content ensures the waste management facility routes the container to an incinerator equipped with a flue-gas desulfurization/scrubber system to capture HCl emissions[2].

Protocol 2: Liquid Waste Management

Liquid waste is generated during synthesis workups, equipment cleaning, or preparing stock solutions.

  • Stream Identification: Determine the primary solvent. Route water-based solutions to the Aqueous Waste carboy and solvent-based solutions (e.g., methanol, DMSO) to the Non-Halogenated or Halogenated Organic Waste carboy, depending on your facility's specific definitions.

  • pH Verification (Aqueous): Before adding aqueous solutions of this compound to a bulk waste carboy, test the pH using indicator strips.

    • Causality: The dihydrochloride nature of the salt means it will donate protons in an unbuffered solution, significantly lowering the pH. Adding highly acidic waste to a carboy containing cyanides, sulfides, or bleach can instantly generate lethal gases (HCN, H2S, or Cl2).

  • Neutralization (If Required): If the pH is below the facility's accepted threshold (typically < pH 4), carefully neutralize the small-scale waste with a dilute, weak base (e.g., 1M NaHCO3) in a fume hood before bulking.

    • Causality: Controlled neutralization prevents violent exothermic reactions in the bulk waste container. Note that free-basing the amine may decrease its aqueous solubility, potentially causing it to precipitate out of solution.

Protocol 3: Spill Decontamination

In the event of a localized benchtop spill during weighing or transfer:

  • PPE Verification: Ensure you are wearing standard laboratory PPE: Nitrile gloves, safety glasses, and a flame-retardant lab coat. If a large quantity of dust is generated, a fitted N95 or P100 particulate respirator is required.

  • Mechanical Recovery: Do not dry sweep aggressively. Gently cover the spill with a damp paper towel (using water or a low-volatility solvent) to suppress dust, then carefully wipe up the solid.

    • Causality: Dry sweeping propels fine crystalline powders into the breathing zone and spreads the contamination radius.

  • Chemical Decontamination: Wash the affected surface with a mild detergent and water. Collect all washings and contaminated paper towels into the appropriate solid/aqueous waste streams.

References

  • NextSDS. "(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride - NextSDS". nextsds.com.
  • Sigma-Aldrich. "C8h12n2o2-·-2hcl | Sigma-Aldrich: Safety Data Sheets (SDS)". sigmaaldrich.com.

Sources

Handling

Personal protective equipment for handling (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

Comprehensive Safety & Handling Protocol for (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS: 1914157-92-8) is a specialized chiral amine intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Protocol for (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride

(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (CAS: 1914157-92-8) is a specialized chiral amine intermediate utilized in advanced drug development and synthetic chemistry[1]. As a dihydrochloride salt, it presents specific handling challenges related to its hygroscopic nature, acidity upon dissolution, and pharmacological activity. This guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum laboratory safety and regulatory compliance.

Hazard Profile & Mechanistic Toxicology

To handle this compound safely, researchers must understand the causality behind its hazard classifications rather than just memorizing the warnings [3].

  • H302 (Harmful if swallowed): The chiral amine and methoxypyridine pharmacophores are biologically active. Systemic absorption can lead to off-target receptor interactions and hepatic metabolic stress.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The dihydrochloride salt is highly hygroscopic. Upon contact with ambient moisture, sweat, or the mucosal lining of the eyes, it dissociates to release localized hydrochloric acid (HCl). This localized acidification causes immediate protein denaturation and tissue irritation.

  • H335 (May cause respiratory irritation): As a crystalline powder, it poses a significant inhalation risk. Inhalation of the dust leads to the same localized HCl release within the sensitive respiratory epithelium.

Table 1: Hazard Summary & Mitigation Strategy

Hazard CodeDescriptionMechanistic CauseMitigation Strategy
H302 Harmful if swallowedSystemic absorption of active pyridine-amine moietyStrict laboratory hygiene; no eating/drinking
H315 Causes skin irritationAcidic dissociation (HCl) on moist skinNitrile gloves, impervious lab coat
H319 Causes serious eye irritationAcidic dissociation (HCl) in ocular fluidChemical splash goggles (ANSI Z87.1)
H335 May cause respiratory irritationDust aerosolization and mucosal acidificationChemical fume hood, N95/P100 respirator

Mandatory Personal Protective Equipment (PPE)

In strict compliance with OSHA 29 CFR 1910.132 [2], the following PPE is required. The selection is based on the compound's physical state (fine powder) and its acidic dissociation profile.

Table 2: PPE Specifications & Causality

PPE CategorySpecificationCausality / Rationale
Eye Protection Indirect-vented chemical splash gogglesStandard safety glasses lack orbital seals. Goggles prevent fine dust from settling into the eyes and reacting with ocular moisture.
Hand Protection Nitrile gloves (Minimum 4 mil thickness)Nitrile provides excellent resistance to incidental acid exposure and prevents dermal absorption. Double-gloving is required for spill cleanup.
Body Protection Flame-resistant, impervious lab coatPrevents dust accumulation on personal clothing, which could lead to delayed dermal exposure via sweat.
Respiratory N95 or P100 particulate respiratorFilters out fine crystalline particulates. Note: Primary handling must occur inside a fume hood, negating the need for a respirator during routine tasks.

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is confirmed.

Phase 1: Pre-Operation & Setup

  • Validate Engineering Controls: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Causality: This specific velocity captures fine dust without causing turbulent vortexes that blow powder out of the hood and into the user's breathing zone.

  • Static Mitigation: Amine hydrochloride powders are prone to static cling. Wipe the exterior of the weighing vessel and the analytical balance with an anti-static ionizing brush or a slightly damp lint-free wipe to prevent powder aerosolization during transfer.

  • Don PPE: Inspect nitrile gloves for micro-tears before donning. Equip splash goggles and button the lab coat completely.

Phase 2: Execution (Weighing & Transfer)

  • Vessel Preparation: Place a pre-tared, anti-static weigh boat or glass vial on the balance inside the fume hood.

  • Transfer Technique: Use a clean, dry stainless-steel or PTFE-coated micro-spatula. Crucial Technique: Do not drop the powder from a height. Lower the spatula directly into the receiving vessel and gently tap the handle to release the powder. This minimizes the kinetic energy that generates dust clouds.

  • Sealing: Immediately cap the source bottle and the receiving vessel before removing them from the fume hood.

Phase 3: Post-Operation Decontamination

  • Spatula Decontamination: Rinse the spatula with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. Causality: The weak base safely neutralizes the residual dihydrochloride salt without a violent exothermic reaction, converting it to a benign free base and NaCl.

  • Surface Wipe: Wipe down the balance and hood surface with a damp paper towel, followed by a 70% ethanol wipe.

Spill Response & Chemical Disposal Plan

In the event of an accidental spill, follow this targeted protocol to prevent respiratory exposure and environmental contamination.

Spill Cleanup Procedure:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside the fume hood, allow 5 minutes for the dust to settle.

  • PPE Upgrade: Don a secondary pair of nitrile gloves and an N95/P100 respirator.

  • Containment (No Dry Sweeping): Never use a dry brush or broom, as this will aerosolize the acidic dust. Instead, cover the spill with absorbent pads slightly dampened with water or 5% NaHCO3​ solution to suppress dust and initiate neutralization.

  • Collection: Carefully scoop the dampened material using a disposable plastic scraper and place it into a sealable hazardous waste container.

  • Final Decontamination: Wash the spill area with 5% NaHCO3​ , followed by soap and water.

Chemical Disposal:

  • Waste Stream: Do not flush down the sink. The compound must be disposed of as Halogenated Organic/Amine Waste due to the chloride ions and the biologically active pyridine ring.

  • Labeling: Clearly label the waste container with "Hazardous Waste: (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (Toxic/Irritant)".

Visualizing the Safety Workflow

G Start Start: Chemical Handling CAS: 1914157-92-8 EngControl Engineering Controls (Chemical Fume Hood) Start->EngControl PPE Don PPE (Nitrile, Goggles, Lab Coat) EngControl->PPE Execution Safe Weighing & Transfer PPE->Execution Spill Accidental Spill / Exposure Execution->Spill Hazard Event Disposal Hazardous Waste Disposal Execution->Disposal Routine Cleanup Decon Neutralization (5% NaHCO3) & Decontamination Spill->Decon Decon->Disposal

Safety workflow for handling (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride.

References

  • NextSDS Database. "(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride Safety Data". NextSDS. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". United States Department of Labor.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.